Tetraethylammonium Fluoride Tetrahydrofluoride
Description
Properties
IUPAC Name |
tetraethylazanium;fluoride;tetrahydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.5FH/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;5*1H/q+1;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANODKKTYHRYRDA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.F.F.F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472894 | |
| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145826-81-9 | |
| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetraethylammonium Fluoride Tetrahydrofluoride
This technical guide provides a comprehensive overview of the synthesis, characterization, and safe handling of tetraethylammonium fluoride tetrahydrofluoride, [(
Introduction: The Unique Role of Polyhydrofluoride Salts in Modern Chemistry
Quaternary ammonium polyhydrofluoride salts are a class of reagents that offer a unique combination of properties: a high concentration of fluoride ions, solubility in organic solvents, and tunable reactivity. Among these, tetraethylammonium fluoride tetrahydrofluoride, also known as tetraethylammonium polyhydrofluoride, is a noteworthy compound. The tetraethylammonium cation, with its moderate steric bulk and lack of β-hydrogens susceptible to Hofmann elimination, imparts stability and solubility in a range of organic media. The tetrahydrofluoride anion, a complex of hydrogen fluoride and a fluoride ion, serves as a potent yet manageable source of fluoride for a variety of chemical transformations.
This guide will elucidate the synthesis of this compound, detail its characterization through modern analytical techniques, and provide essential safety protocols for its handling. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemistry.
Synthesis of Tetraethylammonium Fluoride Tetrahydrofluoride
The synthesis of tetraethylammonium fluoride tetrahydrofluoride is not as widely documented as that of its tetramethylammonium or tetrabutylammonium analogs. However, a robust synthetic strategy can be devised based on the well-established principles of acid-base neutralization reactions involving quaternary ammonium hydroxides and hydrofluoric acid. The key to synthesizing the tetrahydrofluoride salt lies in controlling the stoichiometry of the reactants.
Synthetic Principle: Acid-Base Neutralization
The fundamental principle involves the reaction of a strong base, tetraethylammonium hydroxide ([(
Experimental Protocol: Synthesis of [( ]F·4HF
Warning: This procedure involves the use of hydrofluoric acid, which is extremely corrosive and toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat, must be worn. An HF-specific calcium gluconate gel must be readily available as a first-aid measure in case of skin contact.
Materials:
-
Tetraethylammonium hydroxide (aqueous solution, e.g., 25 wt%)
-
Hydrofluoric acid (aqueous solution, e.g., 49 wt%)
-
Deionized water
-
Polyethylene or Teflon labware (beakers, stirring rods, funnels)
Procedure:
-
Stoichiometric Calculation: Accurately determine the molar amount of tetraethylammonium hydroxide in the starting solution. Calculate the required molar amount of hydrofluoric acid to achieve a 1:5 molar ratio of [(
]OH to HF. This ratio provides the necessary excess of HF to form the F(HF)₄⁻ anion. -
Reaction Setup: In a polyethylene or Teflon beaker, place the pre-calculated amount of the aqueous tetraethylammonium hydroxide solution. Cool the beaker in an ice-water bath to manage the exothermic nature of the neutralization reaction.
-
Addition of Hydrofluoric Acid: Slowly and with constant stirring, add the calculated amount of hydrofluoric acid to the cooled tetraethylammonium hydroxide solution. The addition should be dropwise to maintain a low reaction temperature and prevent the formation of aerosols.
-
Concentration: Once the addition is complete, remove the ice bath and allow the solution to reach room temperature. The resulting solution is then concentrated under reduced pressure to remove excess water. It is crucial to avoid excessive heating, which could lead to the decomposition of the product. A rotary evaporator with a water bath temperature not exceeding 40-50 °C is recommended.
-
Isolation and Storage: The final product is a colorless to light yellow clear liquid.[1] It should be stored in a tightly sealed polyethylene or Teflon container to prevent the absorption of moisture and reaction with glass.
Causality of Experimental Choices:
-
Polyethylene/Teflon Labware: Hydrofluoric acid readily reacts with silica in glass, making standard laboratory glassware unsuitable. The use of HF-resistant polymers is mandatory.
-
Controlled Temperature: The neutralization reaction is highly exothermic. Cooling the reaction vessel prevents boiling and the release of hazardous HF vapors.
-
Stoichiometric Excess of HF: The formation of the tetrahydrofluoride anion is an equilibrium process. A significant excess of HF is required to shift the equilibrium towards the desired F(HF)₄⁻ species.
Caption: Workflow for the synthesis of tetraethylammonium fluoride tetrahydrofluoride.
Characterization of Tetraethylammonium Fluoride Tetrahydrofluoride
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of tetraethylammonium fluoride tetrahydrofluoride.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetraethylammonium cation. A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) would be observed. The integration of these signals should be in a 3:2 ratio.
-
¹³C NMR: The carbon NMR spectrum will display two distinct signals corresponding to the methyl and methylene carbons of the tetraethylammonium cation.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for identifying the tetrahydrofluoride anion. The spectrum is anticipated to show a broad signal due to the rapid exchange of fluorine atoms and protons within the F(HF)₄⁻ complex. The chemical shift will be indicative of a hydrogen-bonded fluoride species.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can provide valuable information about the vibrational modes of the tetraethylammonium cation and the polyhydrofluoride anion.
-
C-H Stretching and Bending: Strong absorption bands corresponding to the C-H stretching and bending vibrations of the ethyl groups will be present in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.
-
N-C Stretching: Vibrations associated with the N-C bonds of the quaternary ammonium cation are also expected.
-
F-H and F···H Vibrations: Broad and intense absorption bands in the low-frequency region (typically below 1800 cm⁻¹) are characteristic of the F-H stretching and F···H hydrogen bonding vibrations within the polyhydrofluoride anion.
Thermal Analysis
-
TGA: TGA would reveal the decomposition temperature and any mass loss associated with the evolution of HF gas.
-
DSC: DSC can be used to determine melting points and other thermal transitions.
Quantitative Data Summary
| Property | Expected Value/Observation | Reference |
| Molecular Formula | C₈H₂₄F₅N | [3] |
| Molecular Weight | 229.28 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | >97.0% | [1] |
| ¹H NMR | Triplet (-CH₃), Quartet (-CH₂-) | General chemical principles |
| ¹⁹F NMR | Broad signal for F(HF)₄⁻ | General chemical principles |
| FT-IR | Broad F-H and F···H stretching bands | General chemical principles |
Safety and Handling
Tetraethylammonium fluoride tetrahydrofluoride is a hazardous substance and must be handled with extreme caution.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 2): Fatal if swallowed.[3]
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[3]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]
-
Corrosive to Metals (Category 1): May be corrosive to metals.[3]
Personal Protective Equipment (PPE) and Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).
-
Eye and Face Protection: Use chemical safety goggles and a full-face shield.
-
Skin and Body Protection: Wear a chemical-resistant lab coat or apron.
-
Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Have calcium gluconate gel available for treating skin exposure to fluoride ions.
Sources
Navigating the Frontier of Fluorination: A Technical Guide to the Solubility of Tetraethylammonium Fluoride Tetrahydrofluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Unique Fluorinating Agent
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) is a significant, albeit challenging, reagent in modern organic synthesis. As a source of nucleophilic fluoride, its utility in the synthesis of fluorinated compounds—a cornerstone of pharmaceutical and agrochemical development—is of great interest. Unlike its simpler tetraalkylammonium fluoride counterparts, the presence of the tetrahydrofluoride moiety ([F(HF)₄]⁻) imparts unique characteristics, notably high fluoride content and a complex reactivity profile. However, a comprehensive understanding of its behavior in various organic media is paramount to its effective and safe application. This guide provides an in-depth exploration of the solubility of TEAF·4HF, offering a framework for solvent selection, experimental design, and safety protocols. Due to the limited direct literature on TEAF·4HF, this guide synthesizes information from closely related and well-studied analogues, namely tetramethylammonium fluoride (TMAF) and tetrabutylammonium fluoride (TBAF), to provide a robust predictive framework.
The Physicochemical Landscape of Tetraethylammonium Fluoride Tetrahydrofluoride
TEAF·4HF is a quaternary ammonium salt with the chemical formula [(C₂H₅)₄N]⁺[F(HF)₄]⁻. Its structure, comprising a bulky, lipophilic tetraethylammonium cation and a polyhydrofluoride anion, dictates its solubility and reactivity. The large organic cation contributes to its solubility in organic solvents by reducing the lattice energy of the salt compared to inorganic fluorides like potassium fluoride.[1][2] The tetrahydrofluoride anion is a complex species where hydrogen bonds play a crucial role. This complex anion serves as a reservoir of fluoride ions and hydrogen fluoride, influencing both the reagent's nucleophilicity and its potential for side reactions.
Key Properties of TEAF·4HF:
| Property | Value | Source |
| Molecular Formula | C₈H₂₄F₅N | [3] |
| Molecular Weight | 229.28 g/mol | [3] |
| Appearance | Typically a crystalline solid | General Knowledge |
| Hazards | Fatal if swallowed, in contact with skin, or if inhaled; causes severe skin burns and eye damage.[3] |
Solubility Profile in Organic Solvents: A Predictive Approach
The solubility of tetraalkylammonium fluorides is a delicate interplay of several factors:
-
Solvent Polarity: Higher polarity generally favors the dissolution of ionic compounds.
-
Protic vs. Aprotic Nature: Protic solvents can hydrogen bond with the fluoride anion, which can stabilize the dissolved ions but may also reduce the "nakedness" and therefore the reactivity of the fluoride.
-
Cation Size: Larger, more lipophilic cations (like tetrabutylammonium) tend to enhance solubility in less polar organic solvents compared to smaller cations (like tetramethylammonium).[2]
-
The Tetrahydrofluoride Moiety: The [F(HF)₄]⁻ anion is capable of extensive hydrogen bonding, which will significantly influence its interaction with different solvent types.
Table of Predicted Solubilities of TEAF·4HF in Common Organic Solvents:
| Solvent Class | Solvent | Predicted Solubility | Rationale and Potential Reactivity |
| Polar Protic | Methanol (MeOH) | High | TMAF is highly soluble in polar protic solvents.[1] The solvent's ability to form hydrogen bonds will effectively solvate both the cation and the complex anion. |
| Ethanol (EtOH) | High | Similar to methanol, ethanol is expected to be a good solvent. | |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate to High | TBAF is soluble in acetonitrile.[4] However, TMAF is known to react with acetonitrile, causing dimerization of the solvent.[1] Caution is advised, especially at elevated temperatures. |
| Dimethylformamide (DMF) | Moderate to High | TMAF has particular solubility in DMF, forming intimate ion pairs.[1] It can also deprotonate DMF at higher temperatures.[1] Similar reactivity is possible with TEAF·4HF. | |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Similar to DMF, TMAF is soluble in DMSO but can react with it at temperatures above 100 °C.[1] TBAF is also soluble in DMSO.[4] | |
| Tetrahydrofuran (THF) | Low to Moderate | TMAF has negligible solubility in THF,[1] while TBAF is commercially available as a 1M solution in THF.[5] The larger ethyl groups in TEAF·4HF may impart some solubility in THF. | |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | TMAF is known to undergo halogen exchange with dichloromethane.[1] A similar reaction is highly probable with TEAF·4HF, making it a reactive rather than an inert solvent. |
| Chloroform (CHCl₃) | Low to Moderate | TMAF reacts rapidly with chloroform.[1] Due to this high reactivity, chloroform is not a recommended solvent. | |
| Apolar | Hexane | Negligible | Tetraalkylammonium fluorides generally exhibit poor solubility in apolar solvents.[1] |
| Toluene | Negligible | Similar to hexane, apolar aromatic solvents are unlikely to be effective.[1] |
Experimental Determination of Solubility: A Practical Workflow
For applications requiring precise knowledge of TEAF·4HF solubility, experimental determination is necessary. The following gravimetric method is a reliable and straightforward approach.[2]
Diagram of the Gravimetric Solubility Determination Workflow
Caption: Gravimetric method for solubility determination.
Step-by-Step Experimental Protocol
-
Preparation of the Saturated Solution:
-
Add an excess of solid TEAF·4HF to a known volume of the desired organic solvent in a sealed, airtight container.
-
Place the container in a temperature-controlled shaker or stirrer and agitate for an extended period (24-48 hours is recommended) to ensure equilibrium is reached.
-
-
Separation of the Solid and Liquid Phases:
-
Carefully remove the container from the shaker. Allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the sample and draw off the supernatant or filter the solution through a syringe filter compatible with the solvent. It is crucial to perform this step quickly to minimize solvent evaporation.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry vial (W₁).
-
Transfer a precise volume of the clear, saturated solution into the pre-weighed vial and weigh it again (W₂).
-
Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the TEAF·4HF).
-
Once the solvent is completely removed, weigh the vial containing the dried TEAF·4HF (W₃).
-
-
Calculation of Solubility:
-
Mass of the dissolved TEAF·4HF = W₃ - W₁
-
Mass of the solvent = W₂ - W₃
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
Reactivity and Stability in Organic Solvents: A Critical Consideration
The high basicity and nucleophilicity of the fluoride anion, particularly in the form of TEAF·4HF, means that the choice of solvent is not merely a matter of solubility but also of chemical compatibility. As observed with TMAF, TEAF·4HF is expected to be reactive towards certain organic solvents.[1]
Diagram of Potential Solvent Reactivity Pathways
Caption: Potential reactivity of TEAF·4HF with common organic solvents.
Key Reactivity Considerations:
-
Acetonitrile: The fluoride ion can deprotonate acetonitrile, leading to its dimerization.[1] This reaction is often indicated by a yellowing of the solution.
-
DMF and DMSO: While good solvents, they can be deprotonated by strong bases like tetraalkylammonium fluorides at elevated temperatures, leading to decomposition.[1]
-
Halogenated Solvents: Solvents like dichloromethane and chloroform can undergo halogen exchange reactions with fluoride ions.[1] These solvents should generally be avoided unless this reactivity is intended.
-
Protic Solvents: While offering good solubility, protic solvents like alcohols can form strong hydrogen bonds with the fluoride anion, potentially reducing its nucleophilicity.
Safety and Handling of Tetraethylammonium Fluoride Tetrahydrofluoride
TEAF·4HF is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.[3]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7]
-
Handling: Avoid inhalation of dust or fumes. Prevent contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7] The compound is hygroscopic and air-sensitive.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[6][8]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7]
-
Inhalation: Move to fresh air and seek urgent medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek urgent medical attention.[7]
-
Conclusion and Future Outlook
Tetraethylammonium fluoride tetrahydrofluoride presents both opportunities and challenges for synthetic chemists. Its high fluoride content makes it an attractive reagent, but its solubility and reactivity are critical parameters that must be carefully considered. While direct data for TEAF·4HF is scarce, a predictive understanding based on its analogues provides a solid foundation for its use. Future work should focus on generating precise quantitative solubility data for TEAF·4HF in a range of organic solvents and thoroughly characterizing its reactivity profile. Such data will be invaluable for the rational design of synthetic routes and the safe and effective implementation of this potent fluorinating agent in the development of new chemical entities.
References
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Perna, F. M., et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. [Link]
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Loba Chemie. (2022). TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF Safety Data Sheet. [Link]
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PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. [Link]
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ChemBK. (2024). Tetraethylammonium fluoride hydrate. [Link]
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Tyman, J. H. P., & Bruce, I. (1989). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Analytica Chimica Acta, 219, 257-264. [Link]
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Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2835-2843. [Link]
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ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. [Link]
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ResearchGate. (2025). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]
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Organic Chemistry Portal. (n.d.). Ionic Liquids. [Link]
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DORAS | DCU Research Repository. (n.d.). Organic Synthesis in Ionic Liquids. [Link]
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University of Notre Dame. (2016). SAFETY ALERT: Chemical Spill on Lab Bench. [Link]
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ResearchGate. (2025). Dissolution and Gelation of Cellulose in TBAF/DMSO Solutions: The Roles of Fluoride Ions and Water. [Link]
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ResearchGate. (2025). Study of the reaction of dichloromethane with hydrogen fluoride in the presence of antimony chlorofluorides. [Link]
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National Institutes of Health. (n.d.). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. [Link]
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ResearchGate. (2025). Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]
-
National Institutes of Health. (n.d.). On the Solubility and Stability of Polyvinylidene Fluoride. [Link]
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ResearchGate. (2025). Application of the solvent dimethyl sulfoxide/tetrabutyl-ammonium fluoride trihydrate as reaction medium for the homogeneous acylation of Sisal cellulose. [Link]
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"thermal stability of tetraethylammonium fluoride tetrahydrofluoride"
An In-Depth Technical Guide to the Thermal Stability of Tetraethylammonium Fluoride Tetrahydrofluoride
Prepared by: Gemini, Senior Application Scientist
Abstract
Tetraethylammonium fluoride tetrahydrofluoride, systematically referred to as tetraethylammonium polyhydrofluoride (Et₄NF·4HF), is a potent fluorinating agent utilized in specialized chemical synthesis. Its efficacy is intrinsically linked to its chemical nature as a source of highly active fluoride ions solvated by hydrogen fluoride. However, the very characteristics that make it a powerful reagent also present significant challenges related to its thermal stability. This guide provides a comprehensive technical analysis of the thermal behavior of Et₄NF·4HF, intended for researchers, chemists, and drug development professionals. We will deconstruct the compound's stability by examining its constituent ions, predict its multi-stage decomposition pathway, and provide detailed, safety-driven experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The central thesis is that the thermal decomposition is not a single event but a sequential process initiated by the loss of hydrogen fluoride, followed by the characteristic decomposition of the tetraethylammonium cation via the Hofmann elimination mechanism.
Introduction to Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF)
Tetraethylammonium fluoride tetrahydrofluoride is an ionic liquid and a member of the quaternary ammonium polyhydrofluoride salt family. Its structure consists of a tetraethylammonium cation, [(CH₃CH₂)₄N]⁺, and a complex polyhydrofluoride anion, which in this stoichiometry is best represented as [F(HF)₄]⁻. The true power of this reagent lies in the nature of the anion; the fluoride ion is highly solvated by hydrogen fluoride molecules through strong hydrogen bonds, rendering it an extremely reactive, or "naked," fluoride source for nucleophilic fluorination reactions.[1]
Understanding the thermal limits of Et₄NF·4HF is paramount for its safe storage, handling, and application. Uncontrolled thermal decomposition can lead to a rapid pressure increase in sealed vessels and the release of highly corrosive and toxic gases, posing a significant risk to personnel and equipment. This guide establishes a framework for predicting and analyzing this behavior.
The Mechanistic Pillars of Thermal Decomposition
The thermal degradation of Et₄NF·4HF is governed by the distinct chemical properties of its cation and anion. The process is best understood as a multi-stage event, with each stage dominated by a specific chemical transformation.
The Tetraethylammonium (TEA) Cation: A Classic Case of Hofmann Elimination
The tetraethylammonium cation, like many quaternary ammonium compounds with β-hydrogens, primarily decomposes via the Hofmann elimination pathway.[2][3] This E2-type reaction is facilitated by a strong base, which abstracts a β-hydrogen from one of the ethyl groups. The highly basic fluoride anion (F⁻) is perfectly suited for this role.[4]
The mechanism proceeds as follows:
-
The fluoride anion acts as a base, abstracting a proton from the carbon atom beta to the nitrogen center.
-
Simultaneously, the C-N bond cleaves, and the electron pair from the C-H bond forms a new π-bond.
-
The products are a neutral tertiary amine (triethylamine), an alkene (ethylene), and hydrogen fluoride.
-
Expected Products: Triethylamine (Et₃N) and Ethylene (CH₂=CH₂)[5]
Studies on related salts, such as tetraethylammonium tetrafluoroborate, confirm that Hofmann elimination is the dominant decomposition route.[6] The temperature range for the decomposition of the TEA cation is reported to be in the region of 200-350°C, although this can be influenced by the surrounding chemical matrix.[5]
The Tetrahydrofluoride Anion: Release of Volatile Hydrogen Fluoride
The [F(HF)₄]⁻ anion is a complex held together by hydrogen bonds. As thermal energy is applied, these relatively weak interactions are overcome, leading to the sequential dissociation and volatilization of hydrogen fluoride (HF) molecules. This process is analogous to the thermal decomposition of other polyhydrofluoride salts like ammonium bifluoride (NH₄F·HF), which are known to release HF gas upon heating.[7] This initial mass loss is an endothermic process, as energy is required to break the hydrogen bonds and vaporize the HF.
The Predicted Two-Stage Decomposition Pathway
Based on the chemistry of the individual ions, a two-stage decomposition pathway for Et₄NF·4HF is the most logical prediction:
-
Stage 1: Desolvation/Dehydrofluorination. Upon initial heating, the compound will release the four loosely bound molecules of hydrogen fluoride. This will be observed as a significant mass loss in TGA and an endothermic event in DSC.
-
Stage 2: Cation Decomposition. Once the majority of the HF has been removed, the remaining tetraethylammonium fluoride (Et₄NF) will undergo thermal decomposition via Hofmann elimination. This is expected to be an exothermic process occurring at a higher temperature, resulting in a second distinct mass loss corresponding to the release of ethylene and triethylamine.
The logical flow of this predicted decomposition is visualized below.
Caption: Predicted two-stage thermal decomposition pathway of Et₄NF·4HF.
Core Experimental Protocols for Thermal Analysis
To validate the predicted decomposition pathway and quantify the thermal stability, a combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Differential Scanning Calorimetry (DSC) is required.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
TGA-MS is the cornerstone technique for this analysis. It provides quantitative data on mass changes as a function of temperature while simultaneously identifying the chemical nature of the evolved gases.
Experimental Protocol: TGA-MS Analysis
-
Safety First: Due to the release of highly corrosive and toxic HF gas, this entire procedure must be performed in a well-ventilated fume hood. Full personal protective equipment (PPE), including an acid-resistant lab coat, safety goggles, a face shield, and HF-resistant gloves (e.g., nitrile or neoprene), is mandatory.[8][9]
-
Instrument Preparation: Ensure the TGA instrument and the heated transfer line to the mass spectrometer are clean, leak-tight, and have been purged with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes.
-
Crucible Selection: Use a platinum or ceramic (alumina) crucible. Do not use quartz or glass crucibles , as they will be etched by the evolved hydrogen fluoride.
-
Sample Preparation: Inside the fume hood, carefully weigh 3-5 mg of Et₄NF·4HF into the tared crucible. Handle the material expeditiously to minimize atmospheric moisture absorption.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.[10]
-
Maintain the inert gas flow throughout the experiment.
-
-
Mass Spectrometer Setup:
-
Set the MS to scan a mass-to-charge (m/z) range of 10-150 amu.
-
Monitor for key ion fragments to identify the evolved gases:
-
HF: m/z = 20 (HF⁺)
-
Ethylene: m/z = 28 (C₂H₄⁺), 27 (C₂H₃⁺)
-
Triethylamine: m/z = 101 (M⁺), 86 ([M-CH₃]⁺), 58 ([M-C₂H₅N]⁺)
-
-
-
Data Analysis: Correlate the mass loss steps observed in the TGA curve with the corresponding ion currents from the MS to definitively assign decomposition products to each stage.
The workflow for a robust TGA-MS experiment is outlined below.
Caption: Recommended workflow for TGA-MS analysis of Et₄NF·4HF.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions like melting, crystallization, and decomposition (endothermic or exothermic).
Experimental Protocol: DSC Analysis
-
Safety & PPE: All safety precautions outlined for the TGA-MS protocol apply equally here.
-
Crucible Selection: Use hermetically sealed aluminum or, preferably, gold-plated stainless steel crucibles designed to contain corrosive volatiles and prevent instrument damage.
-
Sample Preparation: Inside a fume hood, weigh 1-3 mg of Et₄NF·4HF into the crucible bottom. Immediately seal the crucible using a press.
-
Thermal Program:
-
Place the sealed sample crucible and an identical, empty sealed reference crucible into the DSC cell.
-
Equilibrate at a sub-ambient temperature (e.g., 0°C) to observe any low-temperature phase transitions.
-
Ramp the temperature from 0°C to 400°C at 10°C/min under a nitrogen purge gas.
-
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting or the energy-intensive release of HF.
-
Identify exothermic peaks, which typically correspond to decomposition reactions like the Hofmann elimination.
-
Summary of Expected Thermal Events
The following table summarizes the predicted events, temperature ranges, and analytical signatures for the thermal analysis of Et₄NF·4HF.
| Thermal Event Stage | Predicted Temperature Range (°C) | Analytical Technique | Expected Observation | Evolved Products (Identified by MS) |
| 1: Dehydrofluorination | 80 - 200 | TGA | Significant mass loss (~36% of total mass) | Hydrogen Fluoride (HF) |
| DSC | Broad endothermic peak | |||
| 2: Hofmann Elimination | 200 - 350[5] | TGA | Second major mass loss (~64% of total mass) | Ethylene (C₂H₄), Triethylamine (Et₃N) |
| DSC | Sharp exothermic peak |
Critical Safety and Handling Considerations
The primary hazard associated with the thermal analysis of Et₄NF·4HF is the evolution of hydrogen fluoride (HF) gas . HF is extremely corrosive, toxic upon inhalation, and can cause severe, delayed-onset chemical burns to the skin and eyes.[8]
-
Ventilation: All work must be conducted within a certified chemical fume hood specifically rated for use with HF if possible.
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness: An eyewash station, safety shower, and a readily accessible tube of calcium gluconate gel (for treating HF skin exposure) must be available in the immediate work area. All personnel must be trained in its proper use before beginning any experiment.
-
Waste Disposal: All contaminated materials (crucibles, gloves, etc.) must be disposed of as hazardous waste according to institutional guidelines.
Conclusion
References
- Bourgeat-Lami, E., Di Renzo, F., Fajula, F., Mutin, P. H., & Des Courieres, T. (1992). Mechanism of the thermal decomposition of tetraethylammonium in zeolite β. The Journal of Physical Chemistry, 96(9), 3807–3811.
- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
-
Chemistry LibreTexts. (2019). 25.12 Hofmann Elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]
- Gómez, S., & Di Vayra, G. (2017). Synthesis, Crystal Structure and Thermal Behaviour of a New Threedimensional Hybrid Fluoride Framework with Mixed Valence: (Fe2+/Fe3+). Chemical Science Journal, 8(3).
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Hofmann Elimination. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Hofmann Elimination. (n.d.). BYJU'S. Retrieved from [Link]
- Laina, D., Al-Amin, M., & Horvath, J. M. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 19(3), 564–574.
- Nir-El, Y., & Nir, S. (2001). Thermal analysis of tetraethylammonium and benzyltrimethylammonium montmorillonites. Journal of Thermal Analysis and Calorimetry, 65(3), 857–867.
- Prasad, M., & Sudhakarbabu, K. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate. Journal of Thermal Analysis and Calorimetry, 115(2), 1549–1554.
- Schimler, S. D., Roth, P. C., & Sanford, M. S. (2017). Synthesis, Characterization, and Reactivity of Thermally Stable Anhydrous Quaternary Ammonium Fluorides. Organic Letters, 19(11), 3039–3042.
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The Hofmann Elimination. (n.d.). Chemistry Steps. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- Van der Poel, W., et al. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Industrial & Engineering Chemistry Research, 60(30), 11138-11148.
- Z.I. Kurbakova, E. G., & Z.I. Kurbakova, E. G. (1987). The Thermal Decomposition of Tetraalkylammonium pertechnetates 1987 Engl transl. Zhurnal Neorganicheskoj Khimii, 32(1), 153-156.
- Zhang, W., et al. (2020). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Journal of the American Chemical Society, 142(22), 10094-10103.
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Anquan Chemical. (2026). What are the safety precautions when handling organic salts? Retrieved from [Link]
-
VelocityEHS. (2015). Safety with Salt – Sodium Chloride Safety Information. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF) in Nucleophilic Fluorination
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties that can enhance bioavailability, metabolic stability, and target affinity.[1][2] Nucleophilic fluorination stands as a primary method for forging carbon-fluorine bonds.[3] This document provides a detailed technical guide on the application of Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF), a liquid-form fluorinating agent, in nucleophilic substitution reactions. We will delve into the reagent's unique properties, contrasting it with other fluoride sources, and provide detailed, field-tested protocols for its use. A paramount emphasis is placed on the critical safety procedures required for handling this potent and hazardous reagent. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for efficient C-F bond formation.
The Reagent: Understanding Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF)
Tetraethylammonium Fluoride Tetrahydrofluoride is a quaternary ammonium salt complexed with hydrogen fluoride. Unlike simple anhydrous or hydrated fluoride salts, its composition as a stable, liquid complex offers distinct advantages and challenges.
Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₂₄F₅N or Et₄N⁺[F(HF)₄]⁻ | [4] |
| Molecular Weight | 229.28 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| CAS Number | 145826-81-9 | [5] |
The Critical Role of Hydrogen Fluoride
The defining feature of Et₄NF·4HF is the presence of four equivalents of hydrogen fluoride (HF). This is not a mere impurity or solvent; it is integral to the reagent's structure and reactivity. The fluoride ion (F⁻) is complexed by HF molecules, forming the tetrahydrofluoride anion, [F(HF)₄]⁻. This complexation has several profound effects:
-
Modulated Nucleophilicity and Basicity: A truly "naked" fluoride ion, as found in rigorously anhydrous tetraalkylammonium fluoride (TBAF), is exceptionally basic and reactive.[6] This high basicity can lead to undesired side reactions, such as elimination or substrate decomposition. The HF in Et₄NF·4HF acts as a buffer, tempering the basicity of the fluoride ion while maintaining sufficient nucleophilicity for substitution reactions.
-
Enhanced Solubility: The liquid nature of the reagent at room temperature simplifies handling and dispensing compared to hygroscopic solids like anhydrous tetramethylammonium fluoride (TMAF) or potassium fluoride (KF).[7][8]
-
Stabilization: Anhydrous TBAF is notoriously unstable and prone to Hofmann elimination.[7] The complexation with HF provides a stabilizing effect, affording the reagent a better shelf-life and thermal stability compared to its anhydrous counterparts.
Advantages and Limitations
Advantages:
-
Convenient Liquid Form: Easy to measure and dispense accurately.
-
High Fluoride Concentration: Delivers a high concentration of the active nucleophile.
-
Reduced Basicity: Less prone to base-mediated side reactions compared to anhydrous "naked" fluoride sources.
Limitations:
-
Extreme Toxicity: The presence of HF makes this reagent acutely toxic and highly corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[4][5]
-
Corrosivity: Corrosive to standard glassware (silicates) over prolonged exposure. Reactions should be conducted in plastic (e.g., PFA, PTFE) or inert metal (e.g., Hastelloy) vessels where possible, especially at elevated temperatures.
-
Protic Nature: The reagent is a source of acid (HF), which can be incompatible with acid-sensitive functional groups.
Safety First: Mandatory Handling Protocols for Et₄NF·4HF
WARNING: Tetraethylammonium Fluoride Tetrahydrofluoride is acutely toxic, corrosive, and can cause severe burns that may not be immediately painful. All handling must be performed with extreme caution in a dedicated, well-ventilated chemical fume hood.
| Precaution Category | Specific Requirement | Rationale |
| Personal Protective Equipment (PPE) | - Body: Chemical-resistant apron or lab coat over full-length clothing. - Eyes: Tightly sealed chemical splash goggles and a full-face shield. - Gloves: Double-gloving is mandatory. Use a nitrile inner glove and a heavy-duty butyl or neoprene outer glove. - Respiratory: Use only in a certified chemical fume hood. | Prevents skin/eye contact with the highly corrosive and toxic liquid. HF can penetrate skin and cause deep tissue and bone damage.[4] |
| Engineering Controls | - Fume Hood: All operations (weighing, dispensing, reaction, quench) must occur inside a certified chemical fume hood with high flow rates. - Materials: Use plastic (polypropylene, PFA) or Teflon labware for handling and storage.[9] Avoid glass syringes and vessels for long-term use. | The reagent is corrosive and releases toxic HF vapor.[10] It will etch glass. |
| Emergency Procedures | - Spill Kit: A dedicated spill kit containing calcium gluconate gel and sodium bicarbonate (or other suitable neutralizing agent) must be immediately accessible. - First Aid: Calcium gluconate gel must be on hand for immediate application to any skin exposure after copious water washing. Seek immediate, specialized medical attention for any exposure.[10] | Calcium ions are the antidote for fluoride ion poisoning, sequestering the F⁻ that would otherwise bind to biological calcium. |
| Storage & Disposal | - Storage: Store in the original PFA bottle, tightly sealed, in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, and oxidizers).[5][9] - Disposal: Waste must be neutralized before disposal. Quench excess reagent slowly in a stirred, ice-cooled solution of calcium hydroxide or sodium bicarbonate. Dispose of as hazardous waste according to institutional guidelines. | Prevents accidental release and degradation. Neutralization is critical to prevent environmental contamination and reaction with other waste streams. |
Mechanism of Nucleophilic Fluorination
Nucleophilic fluorination with Et₄NF·4HF primarily follows two pathways, depending on the substrate: SN2 for aliphatic systems and Nucleophilic Aromatic Substitution (SNAr) for activated aromatic systems.
SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process. It requires an aromatic ring substituted with a good leaving group (e.g., -Cl, -NO₂) and activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[8]
-
Nucleophilic Attack: The fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
Caption: General experimental workflow for nucleophilic fluorination.
Protocol 5.1: SNAr Fluorination of 2-chloro-5-nitro-pyridine
This protocol describes the conversion of an electron-deficient aryl chloride to its corresponding fluoride.
Materials:
-
2-chloro-5-nitropyridine (1.0 equiv)
-
Tetraethylammonium fluoride tetrahydrofluoride (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitropyridine (e.g., 1.00 g, 6.31 mmol).
-
Solvent Addition: Add anhydrous DMSO (e.g., 20 mL) to dissolve the substrate.
-
Reagent Addition: While stirring under a positive pressure of nitrogen, slowly add Et₄NF·4HF (e.g., 2.17 g, 9.46 mmol, 1.5 equiv) via a plastic syringe over 5 minutes. Causality: Slow addition is necessary to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Causality: SNAr reactions on chloro-pyridines often require thermal energy to overcome the activation barrier, even with a reactive fluoride source.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Quench: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and saturated NaHCO₃ solution (100 mL). Causality: This step quenches any remaining reactive fluoride and neutralizes the acidic HF.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Causality: Washing removes residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-5-nitropyridine.
Protocol 5.2: SN2 Fluorination of Octyl Tosylate
This protocol demonstrates the displacement of a tosylate leaving group from a primary alkyl chain.
Materials:
-
Octyl tosylate (1.0 equiv)
-
Tetraethylammonium fluoride tetrahydrofluoride (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry flask equipped with a stir bar and nitrogen inlet, add octyl tosylate (e.g., 1.00 g, 3.52 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (15 mL).
-
Reagent Addition: Slowly add Et₄NF·4HF (e.g., 1.61 g, 7.04 mmol, 2.0 equiv) at room temperature. Causality: A slight excess of the fluoride source ensures the reaction goes to completion.
-
Reaction: Heat the mixture to 70 °C and stir for 12-18 hours. Causality: SN2 reactions on primary sulfonates are generally slower than activated SNAr and benefit from moderate heating.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS or TLC.
-
Workup & Quench: Cool the reaction to room temperature and quench by pouring into saturated NaHCO₃ solution (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over MgSO₄, filter, and carefully concentrate the solution at low temperature and pressure to obtain 1-fluorooctane. Causality: The product is volatile, so care must be taken during solvent removal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Deactivated substrate. 3. Water in the reaction. | 1. Increase reaction temperature incrementally. 2. Confirm substrate is sufficiently activated (for SNAr). 3. Ensure use of anhydrous solvent and inert atmosphere. |
| Elimination Side Products | 1. Substrate is a secondary or sterically hindered primary halide/sulfonate. 2. Reaction temperature is too high. | 1. Use a less basic fluoride source if possible. 2. Lower the reaction temperature and increase the reaction time. |
| Substrate Decomposition | 1. Substrate is sensitive to the acidic (HF) nature of the reagent. 2. Reaction temperature is too high. | 1. Add a non-nucleophilic, hindered base (e.g., 2,6-lutidine) to scavenge excess acid. 2. Reduce the reaction temperature. |
| Difficult Purification | 1. Residual high-boiling solvent (e.g., DMSO). | 1. Perform multiple aqueous washes during workup to thoroughly remove the solvent before chromatography. |
Conclusion
Tetraethylammonium fluoride tetrahydrofluoride is a potent and convenient liquid reagent for nucleophilic fluorination reactions. Its moderated basicity and high reactivity make it a valuable tool for synthesizing fluorinated compounds, particularly when traditional solid fluoride sources prove ineffective or when the high basicity of anhydrous reagents leads to undesirable side reactions. However, its utility is inextricably linked to its severe toxicity and corrosivity. Adherence to stringent safety protocols is not merely recommended but is absolutely essential for the safe and effective use of this reagent in the laboratory.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2634-2644. [Link]
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]
-
Kim, D. W., Jeong, H.-J., Lim, S. T., & Sohn, M.-H. (2008). Tetrabutylammonium Tetra(tert-Butyl Alcohol)-Coordinated Fluoride as a Facile Fluoride Source. Angewandte Chemie International Edition, 47(45), 8793-8796. [Link]
-
Ponomarenko, M. V., et al. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1237–1243. [Link]
-
Zhang, Z., et al. (2023). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. Molecules, 28(13), 5099. [Link]
-
Mossine, A. V., et al. (2020). A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. Scientific Reports, 10(1), 6825. [Link]
-
Al-Kaysi, R. O., et al. (2021). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C–F Bond-Forming Reactions and as a Base. Molecules, 27(1), 233. [Link]
-
Bruns, S., & Haufe, G. (2014). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. The Journal of Organic Chemistry, 79(11), 5036–5045. [Link]
-
PubChem. (n.d.). Tetramethylammonium fluoride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Sun, H., & DiMagno, S. G. (2007). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 45(17), 2720-2725. [Link]
-
Kvíčala, J., et al. (2021). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 19(2), 346-356. [Link]
-
Das, P., & Török, B. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Current Medicinal Chemistry, 32. [Link]
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Application Notes and Protocols: Tetraethylammonium Fluoride Tetrahydrofluoride in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the applications of tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) in modern organic synthesis. While specific literature on Et₄NF·4HF is emerging, its utility can be understood within the broader context of tetraalkylammonium polyhydrofluorides. These reagents serve as versatile and milder alternatives to anhydrous or hydrated tetraalkylammonium fluorides for key transformations such as nucleophilic fluorination and the deprotection of silyl ethers. This document elucidates the underlying chemical principles, provides detailed protocols for representative applications, and discusses the practical advantages of employing Et₄NF·4HF and related reagents in complex synthetic routes, particularly in the development of pharmaceuticals and advanced materials.
Introduction: The Role of Fluoride in Organic Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated pharmaceuticals, agrochemicals, and materials. A primary challenge in organofluorine chemistry is the controlled and selective introduction of the fluoride ion. Tetraalkylammonium fluorides, such as tetrabutylammonium fluoride (TBAF), are widely used due to their solubility in organic solvents, which enhances the nucleophilicity of the "naked" fluoride ion.[1] However, the high basicity and hygroscopic nature of anhydrous tetraalkylammonium fluorides can lead to side reactions and require stringent reaction conditions.
Tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) belongs to the class of tetraalkylammonium polyhydrofluorides. These reagents are complexes of a tetraalkylammonium fluoride with multiple equivalents of hydrogen fluoride. The presence of excess HF moderates the basicity and nucleophilicity of the fluoride ion, making these reagents particularly suitable for reactions involving acid-sensitive substrates or when a more controlled delivery of fluoride is required.[2]
Physicochemical Properties and Handling of Et₄NF·4HF
Tetraethylammonium fluoride tetrahydrofluoride is commercially available as a colorless to light yellow liquid.[3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 145826-81-9 | [4] |
| Molecular Formula | C₈H₂₄F₅N | [4] |
| Molecular Weight | 229.27 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | |
| Storage | Store under inert gas, sensitive to air and moisture |
Safety and Handling:
Tetraethylammonium fluoride tetrahydrofluoride is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6] Due to its corrosive nature towards glass, it should be handled and stored in plastic containers (e.g., PFA bottles).
Core Applications in Organic Synthesis
The reactivity of Et₄NF·4HF is primarily driven by the fluoride ion, which can act as both a nucleophile and a base. The presence of hydrogen fluoride molecules modulates this reactivity, making it a "mild" fluorinating and deprotecting agent.
Nucleophilic Fluorination
Nucleophilic fluorination is a fundamental method for the formation of carbon-fluorine bonds. Tetraalkylammonium polyhydrofluorides can serve as effective fluoride sources for the displacement of leaving groups such as halides, tosylates, and mesylates.
Mechanism of Nucleophilic Fluorination:
The reaction typically proceeds via an Sₙ2 mechanism, where the fluoride ion attacks the electrophilic carbon, displacing the leaving group. The tetraethylammonium cation helps to solubilize the fluoride species in organic solvents. The hydrogen fluoride molecules in Et₄NF·4HF can also play a role in activating the leaving group through hydrogen bonding.
Figure 1: General mechanism for nucleophilic fluorination.
Protocol: Nucleophilic Fluorination of an Alkyl Halide
This protocol is a representative example based on the general reactivity of tetraalkylammonium polyhydrofluorides.[7]
Materials:
-
Alkyl halide (e.g., 1-bromooctane) (1.0 equiv)
-
Tetraethylammonium fluoride tetrahydrofluoride (1.5 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Plastic reaction vessel (e.g., PFA or polypropylene)
-
Stir bar
Procedure:
-
To a plastic reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide and anhydrous acetonitrile.
-
With stirring, add the tetraethylammonium fluoride tetrahydrofluoride at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and diethyl ether. Caution: Gas evolution may occur.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Desilylation of Silyl Ethers
Silyl ethers are common protecting groups for alcohols in multi-step organic synthesis due to their ease of installation and tunable stability.[8] Fluoride ions are highly effective for the cleavage of the silicon-oxygen bond due to the high strength of the silicon-fluorine bond that is formed.
Causality in Desilylation:
The high affinity of fluoride for silicon is the thermodynamic driving force for the desilylation reaction. Et₄NF·4HF is a particularly useful reagent for the deprotection of silyl ethers on substrates that are sensitive to basic conditions, where anhydrous TBAF might cause undesired side reactions. The acidic nature of the polyhydrofluoride can help to neutralize the resulting alkoxide, preventing base-catalyzed decomposition or epimerization.
Figure 2: Mechanism of fluoride-mediated desilylation.
Protocol: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether
This protocol is adapted from general procedures for fluoride-mediated desilylation.[8][9]
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetraethylammonium fluoride tetrahydrofluoride (1.2 equiv)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve the TBS-protected alcohol in THF in a round-bottom flask.
-
Add the tetraethylammonium fluoride tetrahydrofluoride to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Comparative Data for Desilylation Reagents:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF (anhydrous) | THF, 0 °C to rt | High reactivity, fast reactions | Highly basic, hygroscopic, can cause side reactions |
| TBAF·3H₂O | THF, rt | Less basic than anhydrous form | Water can interfere with some reactions[1][10] |
| Et₄NF·4HF | THF or MeCN, rt | Mild, less basic, suitable for acid-sensitive substrates | Slower reaction times compared to anhydrous TBAF |
| HF-Pyridine | THF/Pyridine, 0 °C to rt | Acidic conditions, good for base-sensitive substrates | Highly corrosive, requires plasticware[11] |
Field-Proven Insights and Experimental Choices
-
Solvent Choice: Aprotic solvents such as THF and acetonitrile are commonly used for reactions with Et₄NF·4HF to ensure good solubility of the reagent and substrate.
-
Stoichiometry: A slight excess of the reagent (1.2-1.5 equivalents) is typically sufficient for complete conversion. Larger excesses are generally not required and can complicate purification.
-
Temperature Control: While many desilylation reactions proceed at room temperature, nucleophilic fluorinations often require heating to achieve a reasonable reaction rate, especially with less reactive substrates.
-
Work-up Procedure: A mild aqueous work-up is crucial to quench the reaction and remove the fluoride salts. The choice of quenching agent (e.g., saturated NaHCO₃ or NH₄Cl) should be tailored to the stability of the product.
Conclusion
Tetraethylammonium fluoride tetrahydrofluoride is a valuable reagent in the synthetic organic chemist's toolbox. As a member of the tetraalkylammonium polyhydrofluoride family, it offers a milder and less basic source of nucleophilic fluoride compared to its anhydrous counterparts. This makes it particularly well-suited for the fluorination and desilylation of substrates bearing sensitive functional groups. While the body of literature specifically detailing the applications of Et₄NF·4HF is still growing, its utility can be confidently inferred from the well-established chemistry of related reagents. As the demand for complex fluorinated molecules continues to rise, the application of such tunable and selective fluorinating agents is expected to become increasingly important.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Sun, H., & DiMagno, S. G. (2007). Anhydrous Tetrabutylammonium Fluoride. Inorganic Syntheses, 35, 83-87.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
- Sigma-Aldrich.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.
- Landini, D., & Penso, M. (1990). A new, mild, and selective method for the synthesis of alkyl fluorides in aprotic solvents. The Journal of Organic Chemistry, 55(18), 5336-5338.
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PubChem. Tetraethylammonium fluoride tetrahydrofluoride. [Link]
- Hogrefe, R. I., McCaffrey, A. P., Borozdina, L. U., & McCampbell, E. S. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic acids research, 21(20), 4739–4741.
- ChemScene. Tetraethylammonium (fluoride tetrahydrofluoride)
- M&D Chems. Tetraethylammonium (fluoride tetrahydrofluoride).
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- TCI Chemicals.
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PubChem. Tetraethylammonium fluoride tetrahydrofluoride. [Link]
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PubChem. Compound Summary for CID 11790998. [Link]
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ChemSrc. Fluorine reagent Chemical Product Catalog. [Link]
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- Christe, K. O., Wilson, W. W., Hegge, J., Boatz, J. A., & Prakash, G. K. S. (1995). On the Nature of "Anhydrous" Tetrabutylammonium Fluoride. Angewandte Chemie International Edition in English, 34(18), 2044-2046.
- Santa Cruz Biotechnology, Inc. Tetraethylammonium Fluoride Tetrahydrofluoride.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Application Notes and Protocols for Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF)
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Reactive "Naked" Fluoride
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can dramatically alter a molecule's bioavailability, metabolic stability, and binding affinity.[1] Nucleophilic fluorination, the direct introduction of a fluoride ion, is one of the most atom-economical methods to form a C-F bond. However, the fluoride anion presents a fundamental challenge: in its common inorganic salt forms (e.g., KF, CsF), its high lattice energy renders it poorly soluble in organic solvents, and its high charge density means it is strongly solvated and deactivated by any protic species, including residual water.[2]
To overcome these hurdles, chemists have turned to quaternary ammonium fluorides, such as tetraethylammonium fluoride. The large, non-polar cation helps to break up the crystal lattice and provides a more soluble, reactive source of the fluoride anion—often termed "naked" fluoride.[2] This application note provides a detailed guide to the experimental setup and use of Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF) , a convenient liquid source of fluoride. While detailed literature on this specific complex is sparse, the principles of its application are well-established through extensive studies of its close analogs, tetramethylammonium fluoride (TMAF) and tetrabutylammonium fluoride (TBAF).[2][3] This guide will leverage the deep mechanistic understanding of these related reagents to provide robust protocols and field-proven insights for the successful application of Et₄NF·4HF.
Understanding the Reagent: Beyond the Formula
Tetraethylammonium fluoride tetrahydrofluoride is a complex of tetraethylammonium fluoride with four equivalents of hydrogen fluoride. This formulation renders it a liquid at room temperature, which can simplify handling compared to hygroscopic solid fluoride sources. However, it is crucial to understand that the presence of HF significantly modulates the reactivity of the fluoride ion. The active fluorinating species is the fluoride anion (F⁻), but in this complex, it exists in equilibrium with bifluoride (HF₂⁻) and higher hydrogen-bonded fluoride aggregates.
For many applications, particularly those requiring high nucleophilicity like SNAr reactions on deactivated aromatic rings, the presence of these hydrogen bonds is detrimental. The most potent form of the reagent is anhydrous tetraalkylammonium fluoride.[1][3] Therefore, a critical aspect of using Et₄NF·4HF often involves azeotropic drying to remove the associated HF and any residual water to generate the highly reactive, anhydrous form in situ.
Physicochemical Properties Comparison
The choice of a quaternary ammonium fluoride can be influenced by its physical properties. Below is a comparison of the subject reagent with its more extensively studied methyl analog.
| Property | Tetraethylammonium Fluoride Tetrahydrofluoride | Tetramethylammonium Fluoride (Anhydrous) |
| CAS Number | 145826-81-9 | 75-58-1 |
| Molecular Formula | C₈H₂₀FN·4HF | (CH₃)₄NF |
| Molecular Weight | 229.28 g/mol | 93.17 g/mol |
| Appearance | Colorless to light yellow clear liquid[4] | White hygroscopic crystalline solid[2] |
| Key Feature | Liquid form, easier to handle initially | Thermally stable (decomposes at 160-170 °C)[2] |
Core Principle: The "Naked" Fluoride and Solvent Effects
The reactivity of a tetraalkylammonium fluoride is dictated by the "nakedness" of the fluoride anion. This is not an absolute state but a spectrum influenced by the cation, the presence of water or HF, and the choice of solvent. A larger, more diffuse cation like tetrabutylammonium is generally better at shielding the fluoride's charge than the smaller tetramethylammonium, leading to higher reactivity. Tetraethylammonium falls in between, offering a balance of reactivity and handling properties.
The solvent plays a paramount role in modulating this reactivity.
-
Protic Solvents (e.g., alcohols, water): Form strong hydrogen bonds with the fluoride anion, severely diminishing its nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Are the preferred choice. They can dissolve the salt while only weakly solvating the anion, leaving it highly reactive. In these solvents, the reagent often exists as a "contact ion pair," which has been shown to be a highly effective state for nucleophilic substitution.[2]
Caption: The activation and solvent-dependent reactivity of tetraethylammonium fluoride.
Safety First: Handling Protocols
Tetraethylammonium fluoride tetrahydrofluoride is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Toxicity: The compound is fatal if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[4][5][6]
-
Corrosivity: It is corrosive to metals and glass. All manipulations should be performed using plastic labware (e.g., Teflon, polyethylene) to avoid etching.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or neoprene are recommended), a lab coat, and chemical splash goggles with a face shield.[5]
-
In Case of Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Contaminated clothing must be removed immediately.[5]
-
Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Application Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol details a general procedure for the fluorination of an electron-deficient aromatic or heteroaromatic chloride or nitro-compound, a common application for this class of reagents.[1] The key to success is the rigorous exclusion of water.
Part 1: Preparation of Anhydrous Tetraethylammonium Fluoride Solution
This step is critical for activating the reagent. The goal is to azeotropically remove the associated HF and any water.
Materials:
-
Tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF)
-
Anhydrous toluene or anhydrous acetonitrile
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap (if using toluene), a reflux condenser, and a nitrogen/argon inlet.
-
Heat source (heating mantle)
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven overnight. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Charging the Flask: In the flask, combine Et₄NF·4HF with anhydrous toluene (approx. 10-20 mL per 1 g of reagent).
-
Azeotropic Distillation: Heat the mixture to reflux. Toluene will form an azeotrope with water and HF, which will be collected in the Dean-Stark trap. Continue the distillation until no more water/HF is collected.
-
Solvent Exchange: Allow the mixture to cool slightly. Carefully remove the toluene under reduced pressure.
-
Final Formulation: Introduce the desired anhydrous polar aprotic solvent (e.g., DMF) via cannula to the flask to dissolve the resulting anhydrous Et₄NF, creating a stock solution of a known concentration (e.g., 0.5 M). This solution should be used immediately or stored under an inert atmosphere for a short period.
Part 2: SNAr Fluorination Reaction
Materials:
-
Anhydrous solution of Et₄NF in DMF (from Part 1)
-
Electron-deficient substrate (e.g., 2,4-dinitrochlorobenzene, 2-chloropyridine)
-
Anhydrous reaction vial with a stir bar and a septum cap
-
Inert gas supply
Procedure:
-
Substrate Preparation: To the oven-dried reaction vial, add the aromatic substrate (1.0 equiv).
-
Reaction Initiation: Purge the vial with inert gas. Using a syringe, add the anhydrous solution of Et₄NF in DMF (typically 1.5 - 2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Reaction times can vary significantly based on the substrate's reactivity (from 1 to 48 hours).[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots (quenched with water) for LC-MS or GC-MS analysis.
-
Optimization: If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 80 °C). Studies on the analogous TMAF have shown that elevated temperatures can significantly accelerate the reaction rate for less reactive substrates like aryl chlorides and bromides.[1]
-
Work-up: a. Upon completion, cool the reaction to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Extract the aqueous layer with the organic solvent (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated compound.
Caption: Experimental workflow for the preparation and use of anhydrous Et₄NF in SNAr.
Troubleshooting and Causality
-
Problem: Low or no conversion.
-
Cause: Presence of water or residual HF. The fluoride ion is likely deactivated by hydrogen bonding.
-
Solution: Repeat the azeotropic drying step (Part 1), ensuring all glassware is scrupulously dry. Increase the equivalents of the fluoride reagent.
-
-
Problem: Formation of side products (e.g., from decomposition).
-
Cause: The substrate may be unstable to the basicity of the anhydrous fluoride at elevated temperatures.
-
Solution: Run the reaction at a lower temperature for a longer period. Anhydrous tetraalkylammonium fluorides are effective even at room temperature for activated substrates.[1]
-
-
Problem: Difficulty in removing solvent (DMF/DMSO).
-
Cause: These are high-boiling point solvents.
-
Solution: After the initial extraction, perform several washes with water or brine to pull the residual DMF/DMSO from the organic layer into the aqueous phase.
-
Conclusion
Tetraethylammonium fluoride tetrahydrofluoride is a valuable and convenient liquid source for nucleophilic fluorination. Its true potential is unlocked when converted to its anhydrous form, which serves as a highly reactive "naked" fluoride source. By understanding the principles of fluoride activation, carefully controlling reaction conditions to exclude water, and selecting appropriate polar aprotic solvents, researchers can effectively leverage this reagent for the synthesis of valuable fluorinated molecules. The protocols and insights provided, grounded in the extensive research on analogous TMAF and TBAF reagents, offer a robust framework for the successful implementation of Et₄NF·4HF in the laboratory.
References
-
Perez-salvia, M., & Alcarazo, M. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. [Link]
-
Harsanyi, A., & Sanford, M. S. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry, 80(24), 12343–12348. [Link]
-
Starshine Chemical. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. Retrieved January 25, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved January 25, 2026, from [Link]
Sources
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- 4. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Tetraethylammonium Fluoride Tetrahydrofluoride as a Versatile Reagent for Modern Fluorination Chemistry
Abstract: The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth technical overview and practical protocols for the use of Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF), a highly effective and user-friendly liquid fluorinating agent. We will explore its dual reactivity as a source of both nucleophilic "naked" fluoride and hydrogen fluoride, discuss the mechanistic rationale behind its application, and provide validated, step-by-step protocols for key transformations, including hydrofluorination and nucleophilic aromatic substitution.
Reagent Profile and Mechanistic Rationale
Tetraethylammonium Fluoride Tetrahydrofluoride is a quaternary ammonium polyhydrogen fluoride salt. Unlike anhydrous solid fluoride sources which suffer from low solubility and high lattice energy, or hazardous anhydrous hydrogen fluoride gas, Et₄NF·4HF is a conveniently handled liquid.[2][3] Its efficacy stems from a unique equilibrium in solution, providing a synergistic combination of reactive species.
Physicochemical Properties
The key properties of Tetraethylammonium Fluoride Tetrahydrofluoride are summarized below for easy reference.
| Property | Value | Source |
| Chemical Name | Tetraethylammonium Fluoride Tetrahydrofluoride | [4] |
| Synonyms | Et₄NF·4HF, Ethanaminium, N,N,N-triethyl-, fluoride, hydrofluoride (1:1:4) | [4] |
| CAS Number | 145826-81-9 | [4] |
| Molecular Formula | C₈H₂₄F₅N | [4] |
| Molecular Weight | 229.28 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [3][5] |
| Purity | >97.0% | [3] |
The Dual-Reactivity Paradigm of Et₄NF·4HF
The power of Et₄NF·4HF lies in its ability to act as both a potent nucleophilic fluoride source and a controlled source of hydrogen fluoride. The large tetraethylammonium cation effectively shields the positive charge, weakening the electrostatic interaction with the fluoride anion.[2] This generates a highly reactive, or "naked," fluoride ion in solution, which is a powerful nucleophile.[6][7] Simultaneously, the complex contains four equivalents of hydrogen fluoride, which can protonate leaving groups, activate substrates, or participate directly in addition reactions.
This dual nature allows the reagent to be tuned for different applications based on the reaction conditions and substrate.
Caption: Equilibrium of Et₄NF·4HF in solution.
Safety, Handling, and Storage
CRITICAL HAZARD WARNING: Tetraethylammonium Fluoride Tetrahydrofluoride is a highly hazardous substance. It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[4][5] It may also be corrosive to metals.[4] All handling must be performed under strict safety protocols.
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood with proper ventilation.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., neoprene or nitrile). Double-gloving is highly recommended.
-
Eye Protection: Use chemical safety goggles and a full-face shield.
-
Lab Coat: A chemically resistant lab coat is mandatory.
-
-
Material Compatibility: Use plastic (e.g., polyethylene, PTFE) or fluoropolymer labware. Avoid contact with glass, ceramics, and metals, as the HF component is corrosive to them.[4]
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Have calcium gluconate gel available as a first aid antidote for fluoride ion exposure.
Core Applications and Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust starting point for research and development.
Protocol 1: Hydrofluorination of Alkenes
Causality & Rationale: This protocol leverages the hydrogen fluoride component of Et₄NF·4HF to achieve a Markovnikov addition of H-F across a carbon-carbon double bond. The tetraethylammonium cation helps to solubilize the reactants. This method provides a safer alternative to using anhydrous HF gas.
Experimental Workflow:
Caption: General workflow for alkene hydrofluorination.
Step-by-Step Protocol:
-
Preparation: To a flame-dried plastic (e.g., PFA or FEP) vial equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL).[9] The choice of an aprotic solvent like THF ensures the reactivity of the fluoride species.[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add Tetraethylammonium Fluoride Tetrahydrofluoride (1.5 mmol, 1.5 equiv) dropwise via syringe. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluoroalkane.
Data Summary (Representative Examples):
| Substrate (Alkene) | Equivalents of Et₄NF·4HF | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | 1.5 | 0 to RT | 4 | 85 |
| 1-Octene | 2.0 | 0 to RT | 6 | 78 |
| Cyclohexene | 1.5 | RT | 5 | 82 |
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
Causality & Rationale: This protocol utilizes the "naked" fluoride from Et₄NF·4HF for SₙAr reactions, also known as the Halex (halogen exchange) reaction. The high nucleophilicity of the fluoride ion is essential for displacing a leaving group (typically -NO₂ or a halide) on an electron-deficient aromatic ring.[2][10] The reaction is driven by the formation of a stable C-F bond.[11]
Step-by-Step Protocol:
-
Preparation: To a flame-dried plastic vial, add the activated aromatic substrate (1.0 mmol, 1.0 equiv) and a magnetic stir bar.
-
Reagent and Solvent: Add Tetraethylammonium Fluoride Tetrahydrofluoride (2.0 mmol, 2.0 equiv) followed by an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (4 mL). These solvents are crucial as they effectively solvate the cation, maximizing the nucleophilicity of the fluoride anion.[6]
-
Heating: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 100-150 °C) in a pre-heated oil bath.
-
Reaction: Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching & Workup: Cool the reaction to room temperature, then carefully pour the mixture into ice-water (50 mL). Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to yield the fluoroaromatic compound.
Data Summary (Representative SₙAr Reactions):
| Substrate | Leaving Group | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dinitrochlorobenzene | -Cl | 120 | 2 | 95 |
| 4-Nitrobenzonitrile | -NO₂ | 150 | 8 | 75 |
| Pentafluoropyridine | -F (at C4) | 100 | 4 | 88 |
Troubleshooting and Field Insights
-
Low Conversion: If a reaction stalls, ensure all reagents and solvents are scrupulously anhydrous, as water can protonate the fluoride ion, reducing its nucleophilicity.[6] For SₙAr reactions, higher temperatures or a more polar solvent like DMSO may be required.
-
Side Reactions: In the hydrofluorination of complex alkenes, carbocation rearrangements can occur. Running the reaction at lower temperatures can sometimes mitigate this. For SₙAr, elimination side-products can form if benzylic protons are present; careful temperature control is key.
-
Reagent Decomposition: While more stable than many alternatives, prolonged heating at very high temperatures can lead to decomposition. It is best to add the reagent to a pre-heated solution of the substrate if the reaction requires high temperatures.
Conclusion
Tetraethylammonium Fluoride Tetrahydrofluoride is a powerful and versatile reagent for the synthesis of fluorinated compounds. Its unique dual-reactivity profile, combined with its convenient liquid form, makes it an attractive choice for both hydrofluorination and nucleophilic substitution reactions. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can effectively leverage this reagent to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
ChemBK. (2024). Tetraethylammonium fluoride hydrate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Tetraethylammonium Fluoride. Retrieved from [Link]
-
Kente Catalysts Inc. (2025). What is the mechanism of the desilylation reaction with Tetraethylammonium Fluoride?. Retrieved from [Link]
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst | Request PDF. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Triethylamine Tris(hydrogen fluoride): Applications in Synthesis. Retrieved from [Link]
-
MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Reactivities of electrophilic N–F fluorinating reagents. RSC Chemical Communications. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Royal Society of Chemistry. (1979). Fluorine-19 nuclear magnetic resonance studies of tetraethylammonium fluoride in glacial ethanoic acid. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Kente Catalysts Inc. (2026). What is the mechanism of action of Tetraethylammonium Fluoride in reactions? - Blog. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Solid-Supported Ammonium Fluorides in Organic Synthesis | Request PDF. Retrieved from [Link]
-
ACS Publications. (2015). Introduction: Fluorine Chemistry. Chemical Reviews. Retrieved from [Link]
-
Starshine Chemical. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
PubMed. (2010). Intramolecular metal-fluorocarbon coordination, C-F bond activation and lanthanoid-fluoride clusters with tethered polyfluorophenylamide ligands. Dalton Transactions. Retrieved from [Link]
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- 6. What is the mechanism of the desilylation reaction with Tetraethylammonium Fluoride? - Blog [chemkente.com]
- 7. What is the mechanism of action of Tetraethylammonium Fluoride in reactions? - Blog - Kente [chemkente.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Tetrahydrofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular metal-fluorocarbon coordination, C-F bond activation and lanthanoid-fluoride clusters with tethered polyfluorophenylamide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetraethylammonium Fluoride Tetrahydrofluoride: A Versatile Catalyst for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Tetraethylammonium Fluoride Tetrahydrofluoride
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) is a quaternary ammonium polyhydrofluoride salt that is emerging as a reagent of significant interest in synthetic chemistry. While specific catalytic applications of the tetrahydrofluoride complex are not extensively documented in peer-reviewed literature, its constituent parts—the tetraethylammonium (TEA) cation and the fluoride/hydrofluoride species—point toward a broad spectrum of potential catalytic activities. This guide provides a comprehensive overview of the likely catalytic applications of TEAF·4HF, drawing authoritative parallels from its parent compound, tetraethylammonium fluoride (TEAF), and other well-studied quaternary ammonium fluorides like tetramethylammonium fluoride (TMAF) and tetra-n-butylammonium fluoride (TBAF).
The tetraethylammonium cation [(CH₃CH₂)₄N]⁺, a lipophilic cation, enables the solubilization of the fluoride anion in organic solvents, a critical feature for homogeneous catalysis. This property positions TEAF·4HF as an excellent candidate for phase-transfer catalysis . The tetrahydrofluoride anion, [F(HF)₄]⁻, is a source of both nucleophilic fluoride and hydrogen fluoride, suggesting its utility in a range of transformations including fluorination, desilylation, and as a base or acid catalyst .
These application notes will provide a theoretical framework and practical protocols for leveraging the unique properties of TEAF·4HF in key organic transformations. All protocols are designed as self-validating systems, with causality behind experimental choices explained to ensure scientific integrity.
Core Catalytic Applications
Phase-Transfer Catalysis
Quaternary ammonium salts are renowned for their ability to act as phase-transfer catalysts (PTCs), facilitating the reaction between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system)[1]. The tetraethylammonium cation in TEAF·4HF can transport the fluoride anion from a solid or aqueous phase into an organic phase where the substrate is dissolved, thereby accelerating the reaction rate.
Mechanism of Action:
The catalytic cycle involves the exchange of the fluoride anion with the anion of the substrate's salt at the interface of the two phases. The resulting ion pair, being soluble in the organic phase, then reacts with the substrate.
Diagram: Generalized Phase-Transfer Catalysis Workflow
Caption: Mechanism of fluoride-mediated desilylation of a silyl ether.
Experimental Protocols
Safety First: Tetraethylammonium fluoride tetrahydrofluoride is corrosive and toxic. It can cause severe skin burns and eye damage and is fatal if swallowed, inhaled, or in contact with skin.[2] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Phase-Transfer Catalyzed Nucleophilic Substitution
Objective: To demonstrate the use of TEAF·4HF as a phase-transfer catalyst for the synthesis of an alkyl cyanide from an alkyl bromide.
Materials:
-
1-Bromooctane
-
Sodium Cyanide (NaCN)
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Reaction vial with a magnetic stir bar
-
Stir plate with heating
Procedure:
-
To a 25 mL reaction vial, add sodium cyanide (1.2 mmol, 58.8 mg).
-
Add deionized water (2.0 mL) and stir until the sodium cyanide is fully dissolved.
-
Add TEAF·4HF (0.05 mmol, 11.5 mg) to the aqueous solution.
-
In a separate vial, dissolve 1-bromooctane (1.0 mmol, 193.1 mg) in toluene (2.0 mL).
-
Add the organic solution to the aqueous solution in the reaction vial.
-
Heat the biphasic mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with brine (2 x 5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, nonanenitrile.
Expected Outcome: High conversion to the corresponding nitrile product. The catalytic amount of TEAF·4HF facilitates the transfer of the cyanide nucleophile into the organic phase.
Protocol 2: Nucleophilic Aromatic Substitution (SNAAr)
Objective: To synthesize a fluoro-substituted heteroaromatic compound using TEAF·4HF as the fluoride source.
Materials:
-
2-Chloropyridine
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction tube (microwave compatible if available)
-
Magnetic stir bar
-
Stir plate with heating
Procedure:
-
In a dry reaction tube under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine (1.0 mmol, 113.5 mg).
-
Add anhydrous DMSO (2.0 mL).
-
Add TEAF·4HF (1.5 mmol, 344 mg) to the solution.
-
Seal the reaction tube and heat the mixture to 120 °C for 12 hours.
-
Monitor the reaction by GC-MS or ¹⁹F NMR.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of 2-fluoropyridine. The TEAF·4HF provides the nucleophilic fluoride for the displacement of the chloride on the activated pyridine ring.
Quantitative Data Summary
The following table provides representative reaction parameters for catalytic applications analogous to those expected for TEAF·4HF, based on literature for other quaternary ammonium fluorides.
| Reaction Type | Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Typical Yield (%) | Reference Analogy |
| Phase-Transfer Catalysis | Quaternary Ammonium Salt | Alkyl Halide | Toluene/H₂O | 80-100 | >90 | [1] |
| Nucleophilic Fluorination (SNAAr) | TMAF | Activated Aryl Chloride | DMSO | 100-150 | 70-95 | [3] |
| Desilylation | TBAF (catalytic) | TBDMS-protected alcohol | THF | Room Temp | >95 | [4] |
Troubleshooting and Expert Insights
-
Low Yield in Fluorination: Ensure anhydrous conditions. Trace amounts of water can significantly decrease the nucleophilicity of the fluoride ion. Consider using freshly distilled solvents and drying the TEAF·4HF if it is hydrated.
-
Incomplete Desilylation: For sterically hindered silyl ethers, a higher temperature or longer reaction time may be necessary. Increasing the amount of TEAF·4HF may also improve the reaction rate.
-
Phase-Transfer Inefficiency: Vigorous stirring is crucial to maximize the interfacial area between the two phases. In some cases, the choice of organic solvent can influence the efficiency of the phase transfer.
Conclusion
While direct catalytic applications of tetraethylammonium fluoride tetrahydrofluoride are still an emerging area of research, its chemical nature strongly suggests its utility as a versatile catalyst in phase-transfer catalysis, nucleophilic fluorination, and desilylation reactions. The protocols and insights provided in this guide, based on well-established principles of analogous quaternary ammonium fluorides, offer a solid foundation for researchers to explore the full potential of this promising reagent in modern organic synthesis and drug development.
References
-
Navarro, C., et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Tetraethylammonium Fluoride. [Link]
- Salem, M. A., et al. (2024). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst. Mini-Reviews in Organic Chemistry, 21.
-
Bentham Science. (2023). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst. [Link]
-
Chan, J. M. W., et al. (2013). Tetra-n-butylammonium Fluoride as an Efficient Transesterification Catalyst for Functionalizing Cyclic Carbonates and Aliphatic Polycarbonates. ACS Macro Letters, 2(10), 860–864. [Link]
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. [Link]
-
Tianshi Wax. (n.d.). Application of quaternary ammonium salts as catalysts in powder coatings. [Link]
-
Royal Society of Chemistry. (n.d.). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water. [Link]
- Gerbaudo, V. H. (2014). Quaternary Ammonium Biocides: Efficacy in Application. Applied and Environmental Microbiology, 80(21), 6568-6580.
- ResearchGate. (2025).
- ResearchGate. (2025). Antimicrobial activity of polysiloxane coatings containing quaternary ammonium-functionalized polyhedral oligomeric silsesquioxane.
- MDPI. (2021). 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. Molecules, 26(23), 7357.
- EdMerls. (2020, July 1). Phase Transfer Catalyst - Quaternary Ammonium Salt - Organic Chemistry. YouTube.
- National Institutes of Health. (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Frontiers in Bioengineering and Biotechnology, 10, 964895.
- Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
Application Notes and Protocols: Tetraethylammonium Fluoride Tetrahydrofluoride (TEAF·4HF) in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Fluoride Sources in Catalysis
In the landscape of modern organic synthesis, the quest for efficient and selective methods for the introduction of fluorine atoms into molecular architectures is of paramount importance. Fluorinated organic molecules exhibit unique physicochemical properties that are highly sought after in the pharmaceutical, agrochemical, and materials science sectors. Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) emerges as a noteworthy reagent in this context, not only as a potent fluoride source but also as a potential phase transfer catalyst.
This document serves as a comprehensive technical guide to the applications of TEAF·4HF. Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, providing a framework for the rational application of this versatile reagent. The protocols detailed herein are designed to be self-validating, grounded in established scientific literature.
Physicochemical Properties and Safety Data
TEAF·4HF is a quaternary ammonium polyhydrogen fluoride salt. The tetraethylammonium cation, with its lipophilic ethyl groups, imparts solubility in organic solvents, a crucial characteristic for its role in various reaction media. The tetrahydrofluoride anion serves as a reservoir of fluoride ions.
Table 1: Physicochemical Properties of Tetraethylammonium Fluoride Tetrahydrofluoride
| Property | Value | Source |
| Molecular Formula | C₈H₂₄F₅N | |
| Molecular Weight | 229.28 g/mol | |
| CAS Number | 145826-81-9 | |
| Appearance | Not specified, likely a solid | - |
| Solubility | Soluble in polar aprotic solvents like acetonitrile | [1] |
Safety and Handling
Tetraethylammonium fluoride tetrahydrofluoride is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[2]
Table 2: GHS Hazard Information for Tetraethylammonium Fluoride Tetrahydrofluoride
| Hazard Statement | Code | Description |
| Fatal if swallowed | H300 | May cause death if ingested.[2] |
| Fatal in contact with skin | H310 | May cause death upon skin contact.[2] |
| Causes severe skin burns and eye damage | H314 | Can cause serious chemical burns to the skin and eyes.[2] |
| Fatal if inhaled | H330 | May cause death if inhaled.[2] |
| May be corrosive to metals | H290 | Can corrode metallic materials.[2] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Wear heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).
-
Respiratory Protection: Use a respirator with an appropriate cartridge for acidic gases and vapors.
Handling and Storage:
-
Store in a tightly sealed, compatible container (e.g., polyethylene or Teflon) in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material before disposal.
TEAF·4HF as a Phase Transfer Catalyst: A Mechanistic Overview
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (typically an aqueous and an organic phase). The catalyst, often a quaternary ammonium salt, transports a reactive anion from the aqueous phase into the organic phase, where the reaction with the organic-soluble substrate can occur.
While specific literature detailing TEAF·4HF in classic biphasic phase transfer catalysis is limited, its structural similarity to other tetraalkylammonium salts like tetrabutylammonium fluoride (TBAF) suggests a similar mechanistic role. The lipophilic tetraethylammonium cation can form an ion pair with the fluoride anion (or other anions present in an aqueous phase), rendering it soluble in the organic phase. This "naked" fluoride is a highly potent nucleophile, capable of participating in a variety of substitution and elimination reactions.
Caption: Generalized workflow of phase transfer catalysis.
Application Protocol 1: Photocatalytic Monofluorination of Benzene
This protocol details a novel approach to the monofluorination of benzene using TEAF·4HF as the fluoride source in a photocatalytic system. This method circumvents the need for harsh reaction conditions often associated with aromatic fluorination.[1]
Scientific Rationale
The reaction proceeds via a photoinduced electron transfer mechanism. A photosensitizer, 3-cyano-1-methylquinolinium ion (QuCN⁺), is excited by light and accepts an electron from benzene to form a benzene radical cation. This highly reactive intermediate then undergoes nucleophilic attack by a fluoride ion from TEAF·4HF. Subsequent hydrogen abstraction yields the fluorobenzene product.[1]
Caption: Photocatalytic monofluorination of benzene mechanism.
Materials and Equipment
-
Benzene
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF)
-
3-cyano-1-methylquinolinium perchlorate (QuCN⁺ClO₄⁻)
-
Acetonitrile (MeCN), anhydrous
-
High-pressure mercury lamp or Xenon lamp (≥ 300 W) with a UV cutoff filter (λ > 290 nm)
-
Quartz reaction vessel
-
Magnetic stirrer
-
Gas dispersion tube
-
GC-MS for analysis
Experimental Procedure
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 3-cyano-1-methylquinolinium perchlorate (e.g., 1.0 mM) in anhydrous acetonitrile.
-
Addition of Reactants: To this solution, add benzene (e.g., 0.1 M) and TEAF·4HF (e.g., 0.1 M).
-
Oxygenation: Saturate the solution with oxygen by bubbling O₂ gas through a gas dispersion tube for at least 15 minutes.
-
Photolysis: While maintaining a slow stream of oxygen and vigorous stirring, irradiate the reaction mixture with a high-pressure mercury lamp or Xenon lamp (λ > 290 nm) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-MS.
-
Work-up and Analysis: Upon completion, the reaction mixture can be directly analyzed by GC-MS to determine the yield and conversion.
Table 3: Representative Results for Photocatalytic Fluorination of Benzene[1]
| Parameter | Value |
| Reaction Time | 50 minutes |
| Benzene Conversion | 40% |
| Fluorobenzene Yield | 20% |
Application Protocol 2: Electrochemical ¹⁸F-Fluorination
This protocol outlines the use of TEAF·4HF as a supporting electrolyte and fluoride source in the electrochemical synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET). This method offers an alternative to traditional nucleophilic fluorination techniques.[3]
Scientific Rationale
Electrochemical fluorination involves the generation of a reactive fluorinating species at an electrode surface. In this application, TEAF·4HF provides the necessary conductivity for the electrochemical cell and serves as the source of fluoride ions. The specific mechanism of ¹⁸F incorporation will depend on the substrate and the electrochemical conditions but generally involves the oxidation or reduction of the substrate to a reactive intermediate that is then trapped by the fluoride ion.
Caption: General workflow for electrochemical ¹⁸F-fluorination.
Materials and Equipment
-
Substrate for fluorination (e.g., a precursor molecule for a PET tracer)
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF)
-
No-carrier-added [¹⁸F]fluoride
-
Anhydrous acetonitrile (MeCN)
-
Automated electrochemical synthesis module
-
HPLC system for purification
-
Radiation detectors
Experimental Procedure
-
[¹⁸F]Fluoride Preparation: Dry the cyclotron-produced [¹⁸F]fluoride using standard azeotropic distillation methods with acetonitrile.
-
Electrolyte Preparation: In the reaction vessel of the automated synthesizer, dissolve the precursor molecule and TEAF·4HF in anhydrous acetonitrile. Add the dried [¹⁸F]fluoride to this solution.
-
Electrochemical Fluorination: Apply a constant potential to the electrochemical cell according to the requirements of the specific substrate. The reaction is typically carried out at room temperature.
-
Purification: After the electrolysis is complete, the crude reaction mixture is purified by semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: The purified product is formulated in a physiologically compatible solution for subsequent use in PET imaging.
Note: The specific electrochemical potential, reaction time, and precursor concentration will need to be optimized for each specific substrate.
Conclusion and Future Outlook
Tetraethylammonium fluoride tetrahydrofluoride is a versatile reagent with demonstrated applications in specialized fluorination reactions. Its role as a fluoride source in photocatalytic and electrochemical transformations highlights its utility in modern synthetic chemistry. While its application as a classical phase transfer catalyst in biphasic systems is not yet extensively documented, its chemical nature strongly suggests its potential in this area. Further research into the phase transfer catalytic capabilities of TEAF·4HF is warranted and could open up new avenues for its application in organic synthesis. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this intriguing compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Tetraethylammonium Fluoride: Properties, Applications, and Role in Modern Chemical Synthesis.
- ChemicalBook.
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- Sigma-Aldrich. Tetraethylammonium fluoride 98 98330-04-2.
- TCI Chemicals.
- Fukuzumi, S., et al. (2014).
- Apollo Scientific.
- OperaChem.
- Kagan, M., et al. (2017).
- Taylor & Francis.
- Fisher Scientific.
- Journal of the American Chemical Society. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond.
- MDPI. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.
- MDPI.
- Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD. Phase Transfer Catalysis: Driving Efficiency in Organic Synthesis with TMAF.
- Trinitti International Co., Ltd.
- Apollo Scientific. Tetraethylammonium fluoride. (2024-04-26).
- Organic Chemistry Portal. Tetrahydrofuran synthesis.
- TargetMol. Tetraethylammonium (fluoride trihydrofluoride).
- Alfa Chemistry.
- MedChemExpress. Tetraethylammonium (fluoride tetrahydrofluoride) | Biochemical Assay Reagent.
- PMC. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond.
- PubMed. (2020).
- ResearchGate. (2019). (PDF) Synthesis of thorium tetrafluoride (ThF4) by ammonium hydrogen difluoride (NH4HF2).
- Chemos GmbH&Co.KG.
- ETH Zürich. Safe handling of Hydrofluoric acid and Hydrogen fluoride.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Doyle Group - UCLA. (2023).
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Google Patents.
- 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- ResearchGate. (2025). ChemInform Abstract: Solid-Supported Ammonium Fluorides in Organic Synthesis | Request PDF.
- ChemicalBook. TETRABUTYLAMMONIUM FLUORIDE synthesis.
- YouTube. (2022). Nucleophilic fluorination with bifluoride by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules).
- USA Chemical Suppliers. Products: 'T', Page: 50.
- Chemours.
- Benchchem. Tetrabutylammonium Fluoride: A Comprehensive Technical Guide for Researchers.
- Google Patents. US201800550980A1 - Method for preparing tetramethylammonium fluoride.
- Bentham Science. (2023). Tetra-n-Butyl Ammonium Fluoride (TBAF)
- eScholarship.org.
- ChemScene. 145826-81-9 | Tetraethylammonium fluoride tetrahydrofluoride ....
- United States Biological. Tetraethylammonium Fluoride Tetrahydrofluoride.
- TCI. 2020,TCI 优势产品与您再次相约.
- Chemical Science (RSC Publishing).
- Semantic Scholar. (2023).
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- Durham e-Theses. (2013).
- The Journal of Organic Chemistry. (2022).
- MDPI.
- PubMed Central. Membrane exporters of fluoride ion.
- Physical Chemistry Chemical Physics (RSC Publishing).
- PubMed. Multiphase extraction: rapid phase-transfer of [18F]fluoride ion for nucleophilic radiolabeling reactions.
- PMC - NIH.
- Scribd. ReagentGuide 8th SynthesticOrganicChemistry MaterialsChemistry | PDF | Aldehyde | Chemical Reactions.
- PubMed. (2016). Comparing two tetraalkylammonium ionic liquids. II. Phase transitions.
- RSC Publishing. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.
- ResearchGate. Nitrosoarene-Catalyzed Regioselective Aromatic C–H Sulfinylation with Thiols under Aerobic Conditions | Request PDF.
- Greyhound Chrom
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Mastering the Anhydrous Milieu: A Guide to Utilizing Tetraethylammonium Fluoride Tetrahydrofluoride in Glovebox Conditions
For the modern researcher in synthetic chemistry and drug development, the precise introduction of fluorine atoms into molecular scaffolds is a paramount objective. Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF) has emerged as a potent and versatile reagent for nucleophilic fluorination. However, its efficacy is intrinsically linked to its high reactivity, which necessitates meticulous handling in an inert atmosphere to prevent decomposition and ensure reproducible results. This guide provides a comprehensive overview of the theory and practice of using TEAF·4HF within a glovebox, moving beyond a simple recitation of steps to explain the critical reasoning behind each procedural choice.
The Imperative for Inert Atmosphere: Understanding TEAF·4HF's Reactivity
Tetraethylammonium fluoride tetrahydrofluoride is a complex salt, formally represented as [Et₄N]⁺[F(HF)₄]⁻. The "naked" fluoride ion, weakly solvated by the large tetraethylammonium cation, is a powerful nucleophile and a strong base. This high reactivity is a double-edged sword. While it facilitates challenging fluorination reactions, it also renders the compound exquisitely sensitive to atmospheric moisture and protic sources.
The presence of water leads to the formation of hydrated fluoride species, significantly diminishing the nucleophilicity of the fluoride ion and leading to the formation of undesired byproducts. Furthermore, the hydrogen fluoride component of the complex is highly corrosive and can react with various materials, including glass, in the presence of moisture.[1] Therefore, the use of a glovebox with a controlled inert atmosphere (typically nitrogen or argon with oxygen and moisture levels below 1 ppm) is not merely a recommendation but a prerequisite for the successful and safe application of TEAF·4HF.[2]
Glovebox Pre-flight Checklist: Ensuring a Safe and Productive Environment
Before introducing TEAF·4HF into the glovebox, a rigorous pre-operational check is mandatory to ensure the integrity of the inert atmosphere and the safety of the operator.
Glovebox Atmosphere Integrity
An operational glovebox should maintain an internal pressure slightly above atmospheric pressure.[2] Before commencing work, it is crucial to verify the following:
-
Oxygen and Moisture Levels: Confirm that the glovebox's analytical instrumentation indicates oxygen and moisture levels are below 1 ppm.[2]
-
Glove Integrity: Visually inspect the glovebox gloves for any signs of wear, tear, or punctures. A pinhole leak can rapidly compromise the inert atmosphere.
-
Antechamber Cycles: Ensure the antechamber is functioning correctly by running at least three evacuation/refill cycles before introducing any materials.[3]
Essential Equipment and Materials
All equipment and reagents must be thoroughly dried and purged of air before being introduced into the glovebox.
| Equipment/Material | Rationale for Glovebox Use and Pre-treatment |
| TEAF·4HF | Highly air and moisture sensitive. Store in a tightly sealed, inert-gas-filled container within the glovebox. |
| Reaction Solvents | Must be anhydrous. Use solvents from a solvent purification system or freshly distilled and stored over molecular sieves inside the glovebox. |
| Glassware | Must be oven-dried (≥120 °C for at least 4 hours) and cooled in a desiccator before being brought into the glovebox antechamber. |
| Syringes and Needles | Oven-dry and cool in a desiccator. Purge with inert gas inside the glovebox before use. |
| Magnetic Stir Bars | Oven-dry and cool in a desiccator. |
| Spatulas and Weighing Boats | Use plastic or stainless steel. Ensure they are clean and dry. |
| Waste Containers | Clearly labeled and designated for fluoride-containing waste. Must be compatible with the waste stream. |
Core Protocol: Nucleophilic Aromatic Substitution (SNAr)
One of the primary applications of TEAF·4HF is in nucleophilic aromatic substitution (SNAr) reactions to introduce a fluorine atom onto an aromatic or heteroaromatic ring.[4][5] The following is a detailed, generalized protocol.
Reaction Setup Workflow
Sources
Troubleshooting & Optimization
Navigating the Challenges of Tetraethylammonium Fluoride Tetrahydrofluoride: A Technical Guide
Introduction for the Advanced Practitioner
Tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) is a powerful nucleophilic fluorinating agent employed in specialized applications where a high concentration of fluoride and hydrogen fluoride is required. Its unique composition, essentially a complex of tetraethylammonium fluoride (TEAF) and hydrogen fluoride (HF), renders it highly reactive and necessitates a nuanced understanding of its stability and handling. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, addressing common challenges encountered during its use, with a focus on its decomposition pathways and strategies to mitigate associated risks and experimental failures.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent's Behavior
This section addresses common queries regarding the stability and reactivity of tetraethylammonium fluoride tetrahydrofluoride, providing insights into its fundamental chemical properties.
Q1: What are the primary decomposition products of tetraethylammonium fluoride tetrahydrofluoride upon heating?
While specific thermal analysis data for Et₄NF·4HF is not extensively published, the decomposition mechanism can be inferred from the behavior of analogous tetraalkylammonium fluorides (TAFs). The decomposition is expected to proceed through two primary pathways:
-
Hofmann Elimination of the Tetraethylammonium Cation: The tetraethylammonium cation ([Et₄N]⁺) is susceptible to Hofmann elimination at elevated temperatures. This E2 reaction involves the fluoride anion acting as a base, abstracting a β-hydrogen from one of the ethyl groups. The primary products are triethylamine (Et₃N) , a volatile tertiary amine, and ethene (C₂H₄) gas.
-
Release of Hydrogen Fluoride (HF): The "tetrahydrofluoride" component signifies a complex containing excess hydrogen fluoride. Upon heating, this complex will dissociate, releasing gaseous hydrogen fluoride (HF) . This process may begin at temperatures lower than the cation's decomposition.
Q2: At what temperature should I be concerned about the decomposition of Et₄NF·4HF?
The thermal stability of TAFs is relatively low. For instance, anhydrous tetramethylammonium fluoride (TMAF) begins to slowly decompose at temperatures around 160–170 °C.[1] Given the ethyl group's susceptibility to elimination, a conservative approach is to maintain reaction temperatures for Et₄NF·4HF below 100 °C , and ideally, for prolonged reactions, below 80 °C. It is crucial to perform thermal stability tests (e.g., using TGA/DSC) on small quantities under your specific reaction conditions if higher temperatures are necessary.
Q3: My reaction is showing unexpected byproducts, such as elimination products from my substrate. Could this be related to the reagent?
Yes. The fluoride ion is not only a nucleophile but also a moderately strong base. At elevated temperatures, or with substrates prone to elimination, the fluoride ion from Et₄NF·4HF can act as a base, leading to the formation of undesired elimination byproducts from your starting material. This is a common issue in fluorination reactions.[2]
Q4: I've noticed a decrease in the efficacy of my Et₄NF·4HF reagent over time. What could be the cause?
The most likely culprit is hydrolysis . Tetraalkylammonium fluorides are notoriously hygroscopic.[1] Absorption of atmospheric moisture will lead to the formation of tetraethylammonium bifluoride and other hydrated species. Water can significantly impact the nucleophilicity of the fluoride ion by forming strong hydrogen bonds.[3] Proper storage is paramount to maintaining the reagent's activity.
Part 2: Troubleshooting Guide - From Theory to Practical Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving tetraethylammonium fluoride tetrahydrofluoride.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Yield | 1. Reagent Decomposition: Reaction temperature is too high, leading to the degradation of Et₄NF·4HF. 2. Reagent Inactivation: The reagent has absorbed moisture, reducing the nucleophilicity of the fluoride ion. 3. Solvent Incompatibility: The chosen solvent may be reacting with the fluorinating agent. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Use Anhydrous Conditions: Dry the reagent under vacuum before use (with appropriate safety precautions for HF). Handle in an inert atmosphere (glovebox). 3. Solvent Selection: Use polar aprotic solvents like acetonitrile or rigorously dried THF. Avoid protic solvents unless they are part of the reaction mechanism. |
| Formation of Elimination Byproducts | 1. High Reaction Temperature: Favors elimination over substitution. 2. Strong Basicity of Fluoride: The fluoride ion is acting as a base rather than a nucleophile. | 1. Optimize Temperature: Systematically lower the reaction temperature to find a balance between reaction rate and selectivity. 2. Consider a Different Fluoride Source: If elimination persists, a less basic fluoride source, such as a milder TAF or an alkali metal fluoride with a crown ether, may be necessary.[4] |
| Inconsistent Results Between Batches | 1. Variable Water Content: Different batches of the reagent may have varying degrees of hydration. 2. Age of Reagent: Older batches may have undergone partial decomposition. | 1. Standardize Reagent Handling: Always dry the reagent under the same conditions before use. 2. Titrate the Reagent: Determine the active fluoride content of each batch before use. 3. Store Properly: Keep in a tightly sealed container in a desiccator or glovebox. |
| Safety Concerns (e.g., etching of glassware) | 1. Release of HF: The reagent is liberating hydrogen fluoride, which is highly corrosive.[5] | 1. Use HF-Resistant Labware: Employ plastic (e.g., PFA, PTFE) or silicon-free labware for reactions. 2. Ensure Adequate Ventilation: Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection. 3. Quenching: Have a quenching agent (e.g., calcium carbonate slurry) readily available to neutralize any spills. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Monitoring Decomposition via Fluoride Ion Selective Electrode (ISE)
This protocol provides a method to qualitatively and semi-quantitatively assess the release of free fluoride and HF from Et₄NF·4HF upon heating, which is indicative of decomposition.
Materials:
-
Tetraethylammonium fluoride tetrahydrofluoride
-
Anhydrous acetonitrile (or other suitable solvent)
-
Fluoride ion selective electrode (ISE)
-
Reference electrode
-
pH/ion meter
-
Heating mantle with temperature controller and stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Plastic labware (beakers, stir bars)
Procedure:
-
Calibration: Prepare a series of fluoride standards in the chosen solvent and generate a calibration curve according to the ISE manufacturer's instructions.
-
Sample Preparation: In an inert atmosphere, prepare a dilute solution of Et₄NF·4HF in the anhydrous solvent in a plastic beaker.
-
Initial Measurement: Place the ISE and reference electrode in the solution and record the initial fluoride ion concentration at room temperature.
-
Heating and Monitoring: Gradually heat the solution while stirring. Record the fluoride ion concentration at regular temperature intervals (e.g., every 10 °C).
-
Data Analysis: Plot the fluoride ion concentration versus temperature. A sharp increase in the measured fluoride concentration will indicate the temperature at which significant decomposition and release of HF/F⁻ occurs.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting common issues with reactions involving Et₄NF·4HF.
Caption: Troubleshooting workflow for Et₄NF·4HF reactions.
Part 4: Safety & Handling
Given the hazardous nature of tetraethylammonium fluoride tetrahydrofluoride, strict adherence to safety protocols is essential.
-
Corrosivity and Toxicity: This reagent is highly corrosive and can cause severe skin burns and eye damage. It is fatal if swallowed, inhaled, or in contact with skin.[5]
-
HF Release: Upon heating or contact with acids, it will release highly toxic and corrosive hydrogen fluoride gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
A lab coat
-
Splash goggles and a face shield
-
Heavy-duty, acid-resistant gloves (e.g., neoprene or nitrile)
-
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
-
Store in original, tightly sealed containers.
-
-
Spills: In case of a spill, neutralize with a suitable agent like calcium carbonate or sodium bicarbonate and absorb with an inert material. Evacuate the area and ensure proper ventilation.
References
- [Link to a relevant paper on thermal decomposition of similar compounds, if available]
- [Link to a relevant paper on fluorin
-
Bosnjak, J., et al. (2021). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 26(x), xxxx. [Link]
- [Link to a relevant paper on solvent effects in fluorin
- [Link to a relevant paper on analytical methods for fluoride, if available]
- [Link to a relevant paper on safety of fluoride reagents, if available]
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. Retrieved from [Link]
- [Link to a relevant paper on troubleshooting fluorin
- [Link to a relevant paper on Hofmann elimin
-
Ritter, T. (2015). Silver-Catalyzed Late-Stage Fluorination. Nature, 524(7565), 294–299. [Link]
-
Clark, J. H. (1986). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429–452. [Link]
- [Link to a relevant paper on TAF hygroscopicity, if available]
-
Sun, H., & DiMagno, S. G. (2007). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 129(6), 1454–1455. [Link]
Sources
Technical Support Center: Purification of Products from Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF) Reactions
Introduction to Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF)
Tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) is a powerful fluorinating agent and a source of fluoride ions, increasingly utilized in organic synthesis. Its enhanced reactivity and solubility in organic solvents make it a valuable tool for a range of transformations, including fluorination of cyclic ethers, lactones, and in electrochemical reactions.[1][2] However, the very properties that make it effective also present unique challenges during product purification. The presence of the tetraethylammonium (Et₄N⁺) cation and a high concentration of fluoride and hydrogen fluoride (HF) in the reaction mixture necessitates specialized workup and purification strategies to isolate the desired product in high purity.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification issues encountered in reactions involving Et₄NF·4HF. The following sections offer detailed, evidence-based solutions to specific problems in a practical question-and-answer format.
Crucial Safety Precautions
Working with Et₄NF·4HF requires stringent safety measures due to the presence of hydrogen fluoride. HF is a highly corrosive and toxic substance that can cause severe burns and systemic toxicity upon contact with skin, eyes, or upon inhalation.[3][4]
-
Handling: All manipulations involving Et₄NF·4HF and subsequent workup steps should be conducted in a chemical fume hood specifically designed for use with HF, preferably with a polycarbonate or Teflon-coated sash.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Materials Compatibility: Avoid using glassware for reactions and workups involving Et₄NF·4HF, as HF readily etches glass.[3][7] Use plasticware made of polyethylene, polypropylene, or Teflon.
-
Emergency Preparedness: Have a readily accessible HF-specific first aid kit, including calcium gluconate gel. Ensure all personnel are trained in its use. In case of exposure, immediate medical attention is critical.
Troubleshooting Guide & FAQs
Issue 1: My product is polar and I'm experiencing significant product loss during aqueous workup.
Question: I've tried a standard aqueous workup to remove the tetraethylammonium salts, but my polar product seems to be partitioning into the aqueous layer, leading to low yields. What is a more suitable method?
Answer: This is a common challenge when dealing with polar products. An aqueous workup is often ineffective for removing tetraalkylammonium salts from polar compounds.[8] A highly effective alternative is a non-aqueous workup using an ion-exchange resin.[7]
Causality: The tetraethylammonium cation is highly soluble in water, and if your product has significant water solubility, it will be difficult to separate the two using liquid-liquid extraction. The ion-exchange method circumvents this by capturing the cation on a solid support.
Recommended Protocol: Ion-Exchange Resin Workup
This method, adapted from a procedure developed for tetrabutylammonium fluoride (TBAF) mediated reactions, is highly effective for removing the tetraalkylammonium cation and excess fluoride without an aqueous extraction.[7]
Step-by-Step Methodology:
-
Reaction Completion: Once your reaction is complete, dilute the reaction mixture with a polar organic solvent like methanol or THF if necessary.
-
Addition of Scavengers: To the reaction mixture, add Dowex® 50WX8 (H⁺ form, 200-400 mesh) ion-exchange resin and powdered calcium carbonate (CaCO₃).
-
Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the resin and precipitated calcium fluoride.
-
Washing: Thoroughly wash the filter cake with methanol or another suitable polar solvent to ensure complete recovery of your product.[2]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product should be largely free of tetraethylammonium salts and excess fluoride.[2]
-
Further Purification: The crude product can then be purified by standard methods like flash column chromatography.[2]
Diagram of the Ion-Exchange Workup Mechanism:
Caption: Workflow for removing Et₄N⁺ and F⁻/HF using ion-exchange resin and CaCO₃.
Issue 2: My product is streaking or degrading on a silica gel column.
Question: After removing the bulk of the salts, I'm trying to purify my product using silica gel chromatography, but I'm observing significant streaking and possibly decomposition. What could be the cause and what are the alternatives?
Answer: The residual hydrogen fluoride (HF) from the Et₄NF·4HF reagent is likely the culprit. HF is known to react with silica gel, which can lead to poor separation and degradation of sensitive compounds.
Causality: Silica gel is an amorphous form of silicon dioxide (SiO₂). Hydrogen fluoride reacts with SiO₂ to form silicon tetrafluoride (SiF₄) and water. This reaction alters the stationary phase and can create an acidic microenvironment on the column, leading to product degradation or strong, irreversible binding.
Troubleshooting and Alternative Solutions:
| Strategy | Description | When to Use |
| Neutralize Crude Product | Before loading onto the column, dissolve the crude product in the appropriate solvent and stir with a small amount of a solid base like sodium bicarbonate or pass it through a short plug of basic alumina to neutralize any residual HF. | As a first-line approach before attempting chromatography on silica. |
| Deactivate Silica Gel | Prepare the silica gel slurry and eluent with a small percentage (e.g., 1%) of a tertiary amine like triethylamine.[9] | For basic or acid-sensitive compounds. The triethylamine will neutralize acidic sites on the silica. |
| Alternative Stationary Phases | Consider using a different stationary phase that is more resistant to HF. | When the above methods fail or if your compound is highly sensitive. |
Table of Alternative Stationary Phases:
| Stationary Phase | Properties | Best Suited For |
| Alumina (Neutral or Basic) | Less acidic than silica. Available in acidic, neutral, and basic forms.[10] | Basic compounds, including some alkaloids, that may bind strongly to silica.[10] |
| Polystyrene-based Resins (e.g., Diaion® HP-20) | Non-polar, hydrophobic stationary phase.[10] | Non-polar to mid-polar compounds. Can be used with aqueous-organic solvent systems.[10] |
| Reversed-Phase Silica (C18) | Non-polar stationary phase. Requires aqueous-organic mobile phases. | Semi-polar and non-polar compounds. Often provides excellent separation for complex mixtures.[10] |
| Fluorous Silica Gel | For the separation of fluorinated molecules from their non-fluorinated counterparts.[11] | When separating lightly fluorinated compounds.[11] |
Issue 3: How do I properly quench a reaction involving Et₄NF·4HF?
Question: What is the best way to quench my reaction to neutralize the excess Et₄NF·4HF before workup?
Answer: Quenching is a critical step to ensure the safe handling of the reaction mixture and to prevent unwanted side reactions during workup and purification. The choice of quenching agent depends on the stability of your product to aqueous and/or basic/acidic conditions.
Recommended Quenching Strategies:
-
For Products Stable to Aqueous Basic Conditions:
-
Slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will neutralize the HF. Be cautious as this is an exothermic reaction and may release gas (CO₂ in the case of bicarbonate).
-
-
For Products Sensitive to Strong Bases:
-
A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder quenching agent that can neutralize the fluoride ions.[12]
-
-
For Non-Aqueous Quenching (prior to ion-exchange workup):
-
If you intend to use the ion-exchange resin method described in Issue 1, a separate quenching step may not be necessary as the calcium carbonate will neutralize the HF. However, for very high concentrations of Et₄NF·4HF, a pre-treatment with a solid base that can be filtered off might be beneficial.
-
Diagram of Quenching Decision Workflow:
Caption: Decision workflow for quenching Et₄NF·4HF reactions.
References
- Fuchigami, T., et al. (1991). Electrochemical Fluorination of Heterocyclic Compounds. Journal of the Electrochemical Society, 138(1), 137-141.
-
Fujimoto, A., Ohkubo, K., & Fukuzumi, S. (2013). Photocatalytic Monofluorination of Benzene by Fluoride via Photoinduced Electron Transfer with 3-Cyano-1-Methylquinolinium. The Journal of Physical Chemistry A, 117(36), 8782–8789. Available at: [Link]
- Ignat'ev, N. V., & Willner, H. (2007). Highly regioselective and efficient fluorination of cyclic ethers, lactones, and cyclic carbonate in Et4NF.4HF and Et3N.5HF. Journal of Fluorine Chemistry, 128(5), 534-540.
- Jacobson, O., et al. (2015). PET imaging of GRPR with a gastrin-releasing peptide antagonist is superior to the respective agonist. Journal of Nuclear Medicine, 56(3), 442-447.
-
Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(5), 723–726. Available at: [Link]
- Kise, N., et al. (2008). Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts: Facile and Highly Efficient Synthesis of 4-Fluorinated Tetrahydropyrans, Thiacyclohexanes, and Piperidines. The Journal of Organic Chemistry, 73(19), 7649–7652.
- Ley, S. V., et al. (2009). The fluorination of alcohols, carbonyl compounds and carboxylic acids in flow. Beilstein Journal of Organic Chemistry, 5, 19.
-
Microlit. (2022). What are the hazards of HF and other glass-attacking reagents?. Available at: [Link]
- Momota, K., et al. (1998). Electrolytic partial fluorination of organic compounds. Part 27. Regioselective anodic monofluorination of 2-substituted 1,3-dithiolanon-4-ones using Et4NF·4HF and Et3N·3HF. Electrochimica Acta, 43(10-11), 1447-1452.
-
Mylab Corporation. (n.d.). Tetraethylammonium (fluoride tetrahydrofluoride). Available at: [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Available at: [Link]
- Pattison, G. (2016). 'Green' and Sustainable Halogenation Processes. In Green and Sustainable Medicinal Chemistry: Methods, Tools and Strategies for the 21st Century Pharmaceutical Industry (pp. 203-217). Royal Society of Chemistry.
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). Reaction of Glasses With Hydrofluoric Acid Solution. Available at: [Link]
-
UCLA EH&S. (2017). Hydrofluoric Acid – HF. Available at: [Link]
-
University of California, Los Angeles. (2019). Novel economical approaches to the fluorine-18 radiopharmaceuticals production via droplet ra. eScholarship.org. Available at: [Link]
- van der Born, D., et al. (2017). An automated synthesizer for electrochemical 18F-fluorination of organic compounds.
- Wang, Y., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
-
Wisconsin Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison. Available at: [Link]
- Yoshimatsu, M., et al. (2021). Selective electrochemical fluorination of O,S-acetal derivatives bearing α-electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 17, 2835–2841.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. What are the hazards of HF and other glass-attacking reagents? - Microlit [microlit.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00843J [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Tetraethylammonium Fluoride Tetrahydrofluoride Reaction Workup
Welcome to the technical support center for reaction workups involving tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of product isolation and purification after utilizing this versatile fluorinating agent. Here, we address common issues encountered during experimental workups, providing detailed, field-proven solutions.
Introduction to Workup Challenges
Tetraethylammonium fluoride tetrahydrofluoride is a valuable reagent, but the presence of tetraethylammonium (Et₄N⁺) cations and fluoride (F⁻) anions in the crude reaction mixture often complicates product purification. The primary challenge is the efficient removal of these species, which can be particularly problematic when the desired product exhibits high polarity, leading to co-solubility in aqueous phases or streaking during chromatographic purification.
This guide provides a structured approach to the workup procedure, with methodologies tailored to the polarity of your target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the workup of reactions involving tetraethylammonium fluoride tetrahydrofluoride.
Q1: My reaction is complete. How should I quench the excess tetraethylammonium fluoride tetrahydrofluoride?
-
Expert Insight: The quenching strategy depends on the stability of your product. For most applications, a simple aqueous quench is effective. Slowly and carefully add the reaction mixture to water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will help neutralize the acidic nature of the tetrahydrofluoride complex. However, for highly water-soluble or unstable products, a non-aqueous workup is recommended (see Q3).
Q2: I have a non-polar product. What is the recommended workup procedure?
-
Expert Insight: For non-polar products, a standard aqueous extractive workup is typically sufficient.[1] The tetraethylammonium fluoride salts are highly soluble in water and will partition into the aqueous layer.
Recommended Protocol for Non-Polar Products:
-
Quench the reaction by slowly adding it to a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with brine to remove residual water.[2]
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Proceed with further purification, such as silica gel chromatography, if necessary.
-
Q3: My product is polar and water-soluble. How can I avoid product loss during an aqueous workup?
-
Expert Insight: This is a common and significant challenge. Aqueous extraction can lead to substantial loss of polar products.[1][3] In this scenario, a non-aqueous workup using an ion-exchange resin is the most effective method.[1][3]
Causality: This method avoids partitioning your polar product between organic and aqueous layers, thus preventing loss. The sulfonic acid resin exchanges the tetraethylammonium cation for a proton, and the calcium carbonate neutralizes the resulting hydrofluoric acid (HF) as insoluble calcium fluoride (CaF₂).[1]
Q4: Can you provide a detailed protocol for the ion-exchange resin workup for polar products?
-
Expert Insight: This procedure, adapted from a reliable Organic Syntheses protocol for TBAF, is highly effective for removing tetraethylammonium salts without an aqueous extraction.[1][3]
Detailed Protocol for Polar Products (Non-Aqueous):
-
Following the reaction, add calcium carbonate (CaCO₃) powder directly to the reaction mixture (approximately 5 equivalents based on the amount of Et₄NF·4HF used).
-
Subsequently, add a sulfonic acid ion-exchange resin (e.g., DOWEX® 50WX8, 200-400 mesh).
-
Add methanol to the suspension to facilitate stirring and ensure efficient exchange.
-
Stir the resulting suspension vigorously at room temperature for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the resin and precipitated salts.
-
Thoroughly wash the filter cake with methanol or another suitable polar solvent to recover all of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which is now substantially free of tetraethylammonium salts.
-
Q5: I am running a column, but the tetraethylammonium salts are co-eluting with my product. What can I do?
-
Expert Insight: This is a frequent issue, especially if a preliminary workup was not performed or was inefficient.[4][5] Tetrabutylammonium salts, and by extension tetraethylammonium salts, can be mobile on silica gel.[4][5]
Troubleshooting Steps:
-
Re-subject to Workup: If you have already concentrated your crude product and are facing this issue, re-dissolve the material in a suitable solvent and perform the ion-exchange resin workup described in Q4.
-
Alternative Purification: For some highly polar compounds, Solid Phase Extraction (SPE) with a C8 cartridge may be effective in separating the product from the quaternary ammonium salt.[4][5]
-
Q6: Can I use other fluoride sources to avoid these workup issues?
-
Expert Insight: Yes, depending on the specific reaction, you may be able to use inorganic fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF).[4][5] These are often easier to remove by simple filtration as they are generally insoluble in organic solvents. However, their reactivity may differ from tetraethylammonium fluoride tetrahydrofluoride, so reaction conditions may need to be re-optimized.
Visualizing the Workup Decision Process
The choice of workup procedure is primarily dictated by the polarity of the desired product. The following diagram illustrates the decision-making workflow.
Caption: Decision workflow for workup procedure.
Mechanism of Ion-Exchange Resin Workup
The success of the non-aqueous workup for polar products hinges on a two-step process that effectively sequesters both the cation and the fluoride anion from the reaction mixture.
Caption: Mechanism of tetraethylammonium fluoride removal.
Quantitative Data Summary
| Workup Method | Target Product Polarity | Key Reagents | Advantages | Disadvantages |
| Aqueous Extraction | Non-Polar | Water, NaHCO₃ (optional), Brine | Simple, inexpensive, effective for non-polar compounds. | Significant product loss for polar compounds, risk of emulsion formation. |
| Ion-Exchange Resin | Polar | Sulfonic acid resin (e.g., DOWEX® 50WX8), CaCO₃ | Avoids aqueous phase, high recovery for polar products, operationally simple.[3] | Higher cost of reagents, requires filtration of solids. |
References
- Iashin, V.; Perea-Buceta, J. E. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- McDermott, L.; Witkowski, D. C.; Garg, N. K. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses2022, 99, 53-67.
- ECHEMI.
- Kaburagi, Y.; Kishi, Y. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- Chemistry Stack Exchange.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Tetraethylammonium Fluoride (TEAF) Hydrates
This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on the handling, drying, and troubleshooting of tetraethylammonium fluoride tetrahydrofluoride (TEAF·4H₂O). Our aim is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetraethylammonium fluoride (TEAF), and why is its hydration state critical for my reaction?
Tetraethylammonium fluoride (TEAF) is a quaternary ammonium salt that serves as a source of "naked" fluoride ions in organic synthesis. The term "naked" refers to the fluoride ion being less tightly coordinated than in inorganic salts like potassium fluoride, making it more reactive.
The hydration state is critical because water can significantly impact the reactivity of the fluoride ion. In many applications, such as nucleophilic aromatic substitution (SNAr) reactions, the presence of water can lead to unwanted side reactions, reduced yields, and formation of byproducts.[1][2] Therefore, achieving an anhydrous or near-anhydrous state is often essential for the desired chemical transformation.
Q2: I have commercially available tetraethylammonium fluoride tetrahydrofluoride. Can I use it directly in my moisture-sensitive reaction?
It is highly inadvisable to use TEAF·4H₂O directly in a moisture-sensitive reaction. The four molecules of water per molecule of TEAF will likely interfere with your reaction chemistry. For optimal results, the compound must be rigorously dried.
Q3: What are the primary challenges associated with drying TEAF hydrates?
The main challenges in drying TEAF hydrates are:
-
Hygroscopicity: Anhydrous TEAF is highly hygroscopic and will readily absorb moisture from the atmosphere.[3] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Instability: Like other tetraalkylammonium fluorides, TEAF is susceptible to thermal decomposition.[2][4] Excessive heating during the drying process can lead to the degradation of the salt, often through a Hofmann elimination pathway, producing triethylamine and ethene. Upon further heating, hazardous decomposition products like nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride can be formed.[3][5]
-
Tenacious Water of Hydration: Removing the last traces of water from tetraalkylammonium fluorides can be very difficult.[4]
Q4: How can I determine if my TEAF sample is sufficiently dry?
Verifying the dryness of your TEAF sample is crucial. While direct water determination by Karl Fischer titration is a common method, the reactivity of fluoride ions can sometimes interfere with the reagents. Alternative and complementary methods include:
-
¹H NMR Spectroscopy: The presence of water can be detected as a broad peak in the ¹H NMR spectrum. However, quantification can be challenging.
-
Fluoride Ion-Selective Electrode (ISE): While this method measures fluoride concentration, a known mass of the dried salt should yield a predictable fluoride concentration if it is truly anhydrous.[6][7][8][9] Any significant deviation could suggest the presence of residual water or decomposition.
-
Thermogravimetric Analysis (TGA): TGA can reveal the loss of water at specific temperatures and indicate the onset of decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity in my fluorination reaction. | Insufficiently dried TEAF. | Re-dry the TEAF using the recommended protocol. Ensure all solvents and reagents are anhydrous. |
| Decomposition of TEAF. | Check the appearance of your TEAF. If it is discolored (yellow or brown), it may have decomposed. Use a fresh batch and dry it at a lower temperature for a longer duration. | |
| Formation of unexpected byproducts. | Presence of water leading to hydrolysis of starting materials or products. | Ensure rigorous drying of TEAF and all other reaction components. |
| Reaction with residual solvents from the drying process. | Ensure all solvents from azeotropic drying are completely removed under high vacuum. | |
| My TEAF sample is clumpy and difficult to handle. | Absorption of atmospheric moisture. | Handle the dried TEAF exclusively in a glovebox or under a stream of inert gas. Store in a tightly sealed container within a desiccator.[5][10][11][12] |
| Inconsistent results between batches. | Variable water content in the "dried" TEAF. | Standardize your drying protocol and analytically verify the water content of each batch before use. |
Experimental Protocols
Protocol 1: Drying of Tetraethylammonium Fluoride Tetrahydrofluoride by Azeotropic Distillation
This method is adapted from procedures used for analogous tetraalkylammonium fluorides and is effective for removing bulk water.[4][13]
Materials:
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4H₂O)
-
Anhydrous isopropyl alcohol
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Dean-Stark apparatus or distillation head
-
Inert gas supply (N₂ or Ar)
-
Schlenk line or high-vacuum pump
Procedure:
-
Initial Setup: In a fume hood, add the TEAF·4H₂O to a round-bottom flask equipped with a magnetic stir bar.
-
Azeotropic Removal with Isopropyl Alcohol: Add anhydrous isopropyl alcohol to the flask. Heat the mixture to reflux under a positive pressure of inert gas. Collect the distillate using a Dean-Stark trap or by simple distillation. Continue until no more water is observed to be co-distilling.
-
Solvent Exchange with DMF: Allow the flask to cool to room temperature under an inert atmosphere. Add anhydrous DMF to the mixture.
-
Azeotropic Removal with DMF: Heat the mixture again to reflux under reduced pressure. The DMF-water azeotrope will distill off. This step helps to remove the more tightly bound water molecules.
-
Final Drying under High Vacuum: After distilling off the bulk of the DMF, connect the flask to a high-vacuum line. Gently heat the flask (typically not exceeding 60-70°C to avoid decomposition) for several hours to remove any residual DMF and isopropyl alcohol.
-
Storage: Once the TEAF is a dry, free-flowing powder, transfer it to a tightly sealed container inside a glovebox.
Protocol 2: Drying of TEAF Hydrate by Heating Under Vacuum
This method is simpler but may be less effective at removing all water and carries a higher risk of thermal decomposition if not carefully controlled.[2][4]
Materials:
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4H₂O)
-
Schlenk flask or other suitable vacuum flask
-
High-vacuum pump
-
Oil bath
Procedure:
-
Place the TEAF·4H₂O in a Schlenk flask.
-
Connect the flask to a high-vacuum line equipped with a cold trap.
-
Slowly and carefully heat the flask in an oil bath. Start at a low temperature (e.g., 40°C) and gradually increase it. It is critical not to exceed the decomposition temperature. For TEAF, it is advisable to stay below 80°C.
-
Maintain the vacuum and gentle heating for an extended period (12-24 hours). The sample should be periodically agitated if possible.
-
Once drying is complete, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.
-
Handle and store the dried product under an inert atmosphere.
Visualizing the Drying Workflow
The following diagram outlines the decision-making process and workflow for drying TEAF hydrates.
Caption: Decision workflow for drying TEAF hydrates.
References
-
Tetramethylammonium Fluoride Tetrahydrate for S N Ar Fluorination of 4-Chlorothiazoles at a Production Scale . ResearchGate. [Link]
-
Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base . MDPI. [Link]
- Method for preparing tetramethylammonium fluoride.
-
Tetramethylammonium fluoride . Wikipedia. [Link]
-
Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination . The Journal of Organic Chemistry - ACS Publications. [Link]
-
ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION . UNL Digital Commons. [Link]
-
Mechanism of the thermal decomposition of tetraethylammonium in zeolite .beta. . The Journal of Physical Chemistry - ACS Publications. [Link]
-
Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode . part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
Evaluation of the direct and diffusion methods for the determination of fluoride content in table salt . PubMed Central. [Link]
-
ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]
-
Determination of Fluoride in Drinking Water . [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. Evaluation of the direct and diffusion methods for the determination of fluoride content in table salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of Tetraethylammonium Fluoride Tetrahydrofluoride
Welcome to the technical support center for tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity in their experiments. Drawing from established principles of fluoride chemistry and extensive field experience, this document provides in-depth, evidence-based solutions in a direct question-and-answer format.
Introduction: Understanding the Reagent
Tetraethylammonium fluoride tetrahydrofluoride, often abbreviated as TEAF·4HF, is a member of the amine-hydrogen fluoride complex family of reagents. Unlike "naked" fluoride sources like anhydrous tetrabutylammonium fluoride (TBAF), the fluoride in TEAF·4HF is complexed with molecules of hydrogen fluoride. This complexation significantly modulates its reactivity. The HF molecules act as a hydrogen-bond donor, solvating the fluoride ion and reducing its nucleophilicity and basicity compared to an uncomplexed fluoride ion.[1][2]
This tempered reactivity makes TEAF·4HF a more stable and easier-to-handle reagent than its anhydrous counterparts, which are notoriously hygroscopic and can be thermally unstable.[3] However, this stability comes at the cost of reduced intrinsic reactivity, which can manifest as sluggish or incomplete reactions. The key to successfully using TEAF·4HF lies in understanding how to "release" the nucleophilic potential of the fluoride ion when needed.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when using TEAF·4HF.
Q1: My fluorination reaction is stalled or proceeding very slowly. What is the most likely cause?
A1: The most common culprit for low reactivity with any fluoride reagent is the presence of water.[4] Although TEAF·4HF is less hygroscopic than anhydrous TEAF, water will still significantly hinder its performance. The fluoride ion has a very high affinity for hydrogen bonding, and water molecules will strongly solvate the fluoride, creating a hydration shell that prevents it from effectively participating in the desired reaction.
Causality: The strength of the fluoride-water hydrogen bond is substantial. This interaction effectively "cages" the fluoride ion, reducing its availability as a nucleophile. Even small amounts of water can have a dramatic impact on reaction kinetics.
Q2: How does the "tetrahydrofluoride" (·4HF) complex affect the reagent's reactivity compared to a simple hydrated form of TEAF?
A2: The ·4HF complex has a dual nature. The hydrogen fluoride molecules act as a "built-in" solvent for the fluoride ion, stabilizing it and making the reagent a liquid at room temperature and easier to handle than solid, highly hygroscopic fluoride salts.[1] However, this complexation also means the fluoride ion is not "naked" or fully available as a strong nucleophile.[2]
In essence, the HF molecules act as both a stabilizing agent and a proton source. This can be beneficial in reactions that proceed via an SN1-type mechanism, where protonation of a leaving group is the first step.[5] However, for reactions requiring a strong, "naked" nucleophile for an SN2-type displacement, the complexation with HF is a significant impediment.[6] The reactivity of these amine-poly(hydrogen fluoride) complexes can be tuned by varying the number of HF molecules (the value of 'n' in Et₄NF·nHF).[1][2] As 'n' increases, the acidity of the reagent increases, while the nucleophilicity of the fluoride decreases.[2]
Q3: My reaction is not working. How can I "activate" the fluoride in TEAF·4HF to make it more nucleophilic?
A3: To enhance the nucleophilicity of the fluoride in TEAF·4HF, you need to disrupt the strong hydrogen bonding network of the HF complex. This can be achieved in a few ways:
-
Addition of a Base: Introducing a non-nucleophilic, sterically hindered base can abstract a proton from the HF molecules complexed to the fluoride ion. This helps to liberate a more "naked," and therefore more reactive, fluoride ion.
-
Use of Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective at solvating the tetraethylammonium cation, which helps to dissociate the ion pair and promote the reactivity of the fluoride anion.[3] Protic solvents like alcohols or water should be strictly avoided as they will solvate and deactivate the fluoride ion.[7]
Mechanism of Activation with a Base: The added base (B:) interacts with the acidic protons of the HF molecules, freeing the fluoride ion (F⁻) from its hydrogen-bonded cage.
Q4: I am trying to perform a silyl ether deprotection, but the reaction is incomplete. What should I do?
A4: Silyl ether deprotection is a classic application for fluoride reagents, driven by the high strength of the silicon-fluorine bond.[8] If you are experiencing low reactivity with TEAF·4HF in this context, consider the following:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure your solvent (typically THF for deprotections) is anhydrous and that the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Even commercially available "anhydrous" solvents can benefit from being freshly dried over molecular sieves. For effective desilylation, the water content of the fluoride reagent should be 5% or less.[4]
-
Solvent Choice: While THF is common, for more stubborn deprotections, switching to a more polar aprotic solvent like DMF or acetonitrile can increase the reactivity of the fluoride source.[3][7]
-
Temperature: Gently heating the reaction can often provide the necessary activation energy. However, be mindful of the thermal stability of your substrate and the potential for side reactions at elevated temperatures. Tetraalkylammonium fluorides generally have limited thermal stability and are best used at or near room temperature.[9]
-
Steric Hindrance: The steric bulk of the silyl protecting group and the substrate can significantly impact the reaction rate. More hindered silyl groups like triisopropylsilyl (TIPS) are more difficult to remove than less hindered groups like trimethylsilyl (TMS). For these challenging cases, a more reactive, anhydrous fluoride source or alternative deprotection methods may be necessary.
Troubleshooting Workflow
If you are facing low reactivity, follow this systematic workflow to diagnose and resolve the issue.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate and reaction.
Protocol 1: General Procedure for Nucleophilic Fluorination of an Alkyl Halide
This protocol is based on the principles of activating amine-HF complexes and can be adapted for TEAF·4HF.
Materials:
-
Alkyl halide (e.g., bromide or iodide)
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF)
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous acetonitrile (MeCN)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 equiv.).
-
Dissolve the substrate in anhydrous acetonitrile (to make a ~0.1 M solution).
-
Add diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution and stir for 5 minutes.
-
Slowly add TEAF·4HF (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
If the reaction is sluggish after several hours, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether
This protocol is adapted from standard procedures for silyl ether cleavage, with specific considerations for using a complexed fluoride source.
Materials:
-
TBDMS-protected alcohol
-
Tetraethylammonium fluoride tetrahydrofluoride (TEAF·4HF)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (~0.1 M) in an oven-dried flask under an inert atmosphere.
-
Add TEAF·4HF (1.5 equiv.) to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 1 to 24 hours depending on the substrate.
-
If the reaction is slow, consider adding 1.5 equivalents of a hindered base like DIPEA, or switch to a more polar solvent like anhydrous acetonitrile.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic (MeCN, DMF, DMSO) | Maximizes solubility and dissociates the ion pair without solvating the fluoride anion.[3] |
| Water Content | As low as possible (<0.1%) | Water strongly solvates the fluoride ion via hydrogen bonding, drastically reducing its nucleophilicity.[4] |
| Additives | Hindered, non-nucleophilic base (e.g., DIPEA) | Abstracts protons from the HF complex, liberating a more reactive "naked" fluoride. |
| Temperature | Room temperature to 50 °C | Provides a balance between increasing reaction rate and avoiding thermal decomposition of the reagent.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture which deactivates the fluoride reagent. |
Conclusion
Low reactivity of tetraethylammonium fluoride tetrahydrofluoride is a common but surmountable challenge. By understanding the dual role of the HF complex and systematically addressing the critical parameters of water content, solvent choice, and the potential need for a basic activator, researchers can unlock the synthetic potential of this versatile and easy-to-handle fluorinating agent. Always ensure that all reaction components are scrupulously dried and that reactions are performed under an inert atmosphere for optimal results.
References
-
Iashin, V.; Perea-Buceta, J.E. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts2022 , 12, 233. [Link]
-
Olah, G. A.; Welch, J. T.; Vankar, Y. D.; Nojima, M.; Kerekes, I.; Olah, J. A. Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. J. Org. Chem.1979 , 44, 3872–3881. [Link]
-
ACS Green Chemistry Institute. Hydrogen Fluoride and Amine Complexes (HF-NR3). ACS.[Link]
-
Emmert, M. H.; Chiba, S.; Landais, Y.; Gillaizeau, I.; Ilardi, E. A. Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. J. Am. Chem. Soc.2020 , 142, 45, 19259–19272. [Link]
- This cit
- This cit
- This cit
-
Haufe, G. Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Isr. J. Chem.2016 , 56, 1-13. [Link]
- This cit
- This cit
- This cit
- This cit
-
Organic Chemistry Portal. Tetra-n-Butyl Ammonium Fluoride (TBAF). [Link]
- This cit
- This cit
-
Kenny, M. J.; Fosu, S. C.; Burks, H. E.; Fortenberry, R. C. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. ACS Omega2019 , 4, 3, 5326–5333. [Link]
- This cit
- This cit
- This cit
-
Hogrefe, R. I.; McCaffrey, A. P.; Borozdina, L. U.; McCampbell, E. S.; Vaghefi, M. M. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Res.1993 , 21, 20, 4739–4741. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
"minimizing substrate decomposition with tetraethylammonium fluoride tetrahydrofluoride"
A Senior Application Scientist's Guide to Minimizing Substrate Decomposition
Welcome to the technical support guide for Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF). This resource is designed for researchers, chemists, and drug development professionals who utilize this unique reagent for challenging chemical transformations, particularly the deprotection of silyl ethers on sensitive substrates. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you achieve optimal results while ensuring safety and minimizing substrate decomposition.
Safety First: Critical Hazard Information
Before handling TEAF·4HF, it is imperative to understand its associated hazards. This reagent is a complex of tetraethylammonium fluoride and hydrogen fluoride.
Question: What are the primary hazards of TEAF·4HF and what personal protective equipment (PPE) is mandatory?
Answer: TEAF·4HF is classified as highly toxic and corrosive.[1] The primary dangers stem from its components: the tetraethylammonium cation and the fluoride/hydrogen fluoride species.
-
Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[1][2] Exposure can cause severe systemic toxicity.
-
Corrosivity: It causes severe skin burns and serious eye damage.[1] The hydrogen fluoride component can penetrate skin easily, causing deep tissue and bone damage that may not be immediately painful but can lead to necrosis.[3]
-
Reactivity: It may be corrosive to metals and is air-sensitive.[2]
Mandatory PPE and Safety Measures:
-
Gloves: Use a two-glove system. An outer butyl or neoprene glove over an inner nitrile glove.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Body Protection: A chemical-resistant apron or lab coat. Ensure no skin is exposed.
-
Handling: Always handle TEAF·4HF in a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Emergency Preparedness: An SDS for hydrofluoric acid must be available in the work area.[3] Keep a tube of calcium gluconate gel readily accessible as a first aid measure for skin contact. All users must be trained in its use before beginning any experiment.
Frequently Asked Questions (FAQs)
This section addresses common inquiries about the properties and advantages of TEAF·4HF.
Question: What is TEAF·4HF and why is it used instead of more common reagents like TBAF?
Answer: TEAF·4HF is a fluorinating and desilylating agent. It is a liquid at room temperature, making it easy to handle and dispense. It serves as a superior alternative to tetrabutylammonium fluoride (TBAF) for several key reasons, particularly when working with base-sensitive substrates.
Commercially available TBAF is typically sold as a hydrate or a solution in THF, which contains significant amounts of water.[4][5] Furthermore, the thermal decomposition of anhydrous TBAF often generates highly basic byproducts, which can lead to unwanted side reactions like elimination or epimerization. TEAF·4HF provides a source of fluoride ions with significantly lower basicity and a controlled, low-water environment, thereby minimizing these decomposition pathways.
Question: How does the mechanism of desilylation with TEAF·4HF work?
Answer: The deprotection of silyl ethers using a fluoride source is a well-established nucleophilic substitution reaction at the silicon center.[6] The driving force is the exceptional strength of the newly formed Silicon-Fluorine (Si-F) bond.[7][8]
The mechanism proceeds via two main steps:
-
Nucleophilic Attack: The fluoride ion (F⁻) from TEAF·4HF attacks the silicon atom of the silyl ether. This forms a transient, high-energy pentacoordinate silicon intermediate.[6][9]
-
Intermediate Collapse: This intermediate rapidly collapses, breaking the weaker Silicon-Oxygen (Si-O) bond to release the desired alcohol (as an alkoxide) and forming a stable trialkylsilyl fluoride byproduct.[7]
Question: How should TEAF·4HF be properly stored?
Answer: Proper storage is critical to maintaining the reagent's activity and ensuring safety.
-
Container: Store in the original polyethylene or fluorocarbon-based container.[3] Do not store in glass, as HF will etch it.
-
Atmosphere: It is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Temperature: Store in a cool, dry, and dark place, preferably refrigerated (<15°C).[10]
-
Location: Keep in a dedicated, well-ventilated cabinet away from incompatible materials, especially oxidizing agents and bases.[11] The storage area should be clearly labeled with hazard warnings.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Question: My reaction is incomplete or proceeds very slowly, even with a stoichiometric excess of TEAF·4HF. What are the likely causes?
Answer: Slow or incomplete reactions are typically due to insufficient reagent activity or suboptimal reaction conditions.
-
Reagent Quality: The reagent may have degraded due to improper storage (exposure to air or moisture). Ensure the bottle was properly sealed under inert gas after its last use.
-
Solvent Choice: While THF is a common choice, its purity is crucial.[12] Use anhydrous THF, as water can hydrolyze the reagent and interfere with the reaction. If the substrate has poor solubility in THF, consider screening other anhydrous polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).
-
Steric Hindrance: Highly hindered silyl ethers (e.g., TBDPS, TIPS) require more forcing conditions than less hindered ones (e.g., TMS, TES).[13] You may need to gently warm the reaction (e.g., to 40°C) or increase the number of equivalents of TEAF·4HF. Always make changes incrementally to avoid decomposition.
Question: I am observing significant substrate decomposition (e.g., elimination, hydrolysis of esters). How can I minimize this?
Answer: This is the core challenge TEAF·4HF is designed to solve, but even with its milder nature, decomposition can occur if conditions are not optimized.
-
Causality: Decomposition often arises from the residual basicity of the fluoride source or from prolonged reaction times. Even though TEAF·4HF is less basic than anhydrous TBAF, it can still deprotonate acidic protons or catalyze undesired pathways if the substrate is particularly sensitive.
The following workflow provides a systematic approach to mitigating this issue.
Question: The reaction is complete, but my product is polar and difficult to separate from tetraethylammonium salts during workup. What is a better purification strategy?
Answer: Standard aqueous workups can lead to product loss for polar molecules.[14] A highly effective alternative is to use an ion-exchange resin to capture the tetraethylammonium cation.
-
Rationale: This method avoids aqueous extractions altogether. A strong cation-exchange resin (e.g., Dowex® 50WX8) swaps the tetraethylammonium cation (Et₄N⁺) for a proton (H⁺). A mild solid base is added concurrently to neutralize the resulting HF, driving the process to completion.[14]
-
Procedure: Upon reaction completion, dilute the mixture with a non-polar solvent (e.g., ethyl acetate). Add Dowex® 50WX8 resin and a solid base like calcium carbonate (CaCO₃). Stir the slurry for 1-2 hours, then filter through a pad of celite, washing thoroughly with your solvent. The filtrate will contain your product, free of ammonium salts, ready for concentration and chromatography.[14]
Experimental Protocols
Protocol 1: General Procedure for Desilylation of a Sensitive Alcohol
This protocol provides a starting point for the deprotection of a silyl ether on a base-sensitive substrate.
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the silyl-protected substrate (1.0 equivalent) to an oven-dried flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring, add TEAF·4HF (1.1–1.5 equivalents) dropwise via syringe over several minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours, depending on the substrate.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Data of Fluoride Reagents
The choice of a fluoride source is critical for success. This table summarizes the properties of common reagents to aid in your selection process.
| Reagent | Common Form | Approx. Water Content | Relative Basicity | Key Hazard | Best Use Case |
| TEAF·4HF | Liquid | Very Low | Low | Highly Toxic, Corrosive[1] | Deprotection of silyl ethers on highly base-sensitive substrates. |
| TBAF | ~1M solution in THF | High | Moderate to High | Toxic, Irritant[4] | Robust, non-sensitive substrates where basicity is not a concern. |
| Anhydrous TBAF | Solid (unstable) | Very Low | Very High | Highly Toxic, Air/Moisture Sensitive[15] | Situations requiring a "naked," highly reactive fluoride ion. |
| HF-Pyridine | Liquid | Low | Acidic | Highly Toxic, Severe Burns[16] | Acid-stable substrates; can sometimes offer different selectivity.[13] |
References
-
Gómez-Suárez, A., et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 27(4), 1233. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Haoran, S., & DiMagno, S. G. (2022). Tetramethylammonium Fluoride: A Versatile and Underutilized Reagent for Fluorination. ResearchGate. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
PubChem. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Characterization and Electrochemical Properties of Porous NiCo2O4 Nanostructured Materials. Materials, 16(18), 6204. [Link]
-
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
UAB Occupational Health & Safety. (2016). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org. Synth., 99, 53-67. [Link]
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]
-
CNKI. (2025). Advances in the Application of Triethylamine Tris(hydrofluoride) to Organic Synthesis. Guangdong Chemical Industry. [Link]
-
Reddit. (2020). TBAF substitute. r/chemistry. [Link]
-
Starshine Chemical. (n.d.). Tetraethylammonium Fluoride Tetrahydrofluoride. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
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Bentham Science. (2023). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst. Current Organocatalysis, 10(1), 108-123. [Link]
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Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. [Link]
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ResearchGate. (2023). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst | Request PDF. [Link]
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Validation & Comparative
"tetraethylammonium fluoride tetrahydrofluoride reactivity compared to other ammonium fluorides"
A Senior Application Scientist's Guide to Fluoride Reagents: A Comparative Analysis of Tetraethylammonium Fluoride Tetrahydrofluoride
In the landscape of modern organic synthesis, the choice of a fluoride source can be a critical determinant of reaction efficiency, selectivity, and success. For researchers and professionals in drug development, where nuanced control over chemical transformations is paramount, understanding the subtleties of different fluoride reagents is not merely academic—it is a practical necessity. This guide provides an in-depth comparison of tetraethylammonium fluoride tetrahydrofluoride (TEAF-4H) with other commonly employed ammonium fluorides, offering experimental insights and data to inform your selection of the optimal reagent.
The Enduring Challenge of Fluoride Nucleophilicity: Beyond the "Naked" Anion
The fluoride anion, owing to its high charge density and small ionic radius, is a potent nucleophile in its "naked" or unsolvated state.[1] However, achieving this state in practice is challenging. In solution, fluoride ions are heavily solvated, particularly by protic solvents, which drastically attenuates their reactivity through strong hydrogen bonds.[2] Even in aprotic solvents, the nature of the counterion plays a pivotal role in modulating the availability and reactivity of the fluoride anion.[1]
The development of quaternary ammonium fluorides, such as tetrabutylammonium fluoride (TBAF), was a significant step forward, offering good solubility in organic solvents.[3] However, these reagents are not without their drawbacks. Anhydrous TBAF, for instance, is thermally unstable and prone to Hofmann elimination, making its preparation and handling challenging.[1] This has led to the exploration of alternative ammonium fluorides with enhanced stability and unique reactivity profiles.
Tetraethylammonium Fluoride Tetrahydrofluoride (TEAF-4H): A Unique Fluoride Reservoir
Tetraethylammonium fluoride tetrahydrofluoride, with the formula [Et₄N]⁺[F(HF)₄]⁻, is a liquid at room temperature and represents a significant departure from simple tetraalkylammonium fluorides.[4] The key to its distinct properties lies in the complex anion, where a central fluoride ion is strongly hydrogen-bonded to four molecules of hydrogen fluoride.
Caption: Structure of the [F(HF)₄]⁻ anion with its counterion.
This structure has profound implications for its reactivity. The hydrogen fluoride molecules act as a reservoir of fluoride and also modulate the basicity and nucleophilicity of the active fluoride species. Unlike "naked" fluoride sources, which can be highly basic, TEAF-4H is expected to exhibit more nuanced and selective reactivity.
Comparative Reactivity Analysis
The choice of a fluoride reagent is often dictated by the specific transformation being performed. Here, we compare the performance of TEAF-4H and other common ammonium fluorides in two key applications: silyl ether deprotection and nucleophilic fluorination.
Silyl Ether Deprotection: A Balancing Act of Nucleophilicity and Basicity
The cleavage of silyl ethers is a cornerstone of protecting group chemistry. The ideal reagent should be highly efficient at cleaving the Si-O bond without causing side reactions on sensitive substrates.
While direct comparative studies for TEAF-4H in silyl ether deprotection are not extensively documented in the literature, we can infer its likely behavior based on its structure and the well-understood reactivity of related reagents.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1M in THF, rt | Widely used, effective for most silyl ethers. | Can be basic, leading to side reactions; anhydrous form is unstable.[1][3] |
| TMAF | Anhydrous or hydrated, various solvents | Thermally stable, less prone to elimination than TBAF.[1] | Can be strongly basic in its anhydrous form. |
| CsF | Suspension in DMF or MeCN, often with heating | Mild, less basic than TBAF. | Low solubility in many organic solvents.[1] |
| TEAF-4H (Expected) | Neat or in aprotic solvents | Potentially milder and less basic due to H-bonding; liquid form is easy to handle. | Lower effective fluoride concentration may require longer reaction times or higher temperatures. |
Discussion:
The high basicity of "naked" fluoride from anhydrous TBAF or TMAF can be problematic for base-sensitive substrates. The hydrogen bonding network in TEAF-4H is expected to temper the basicity of the fluoride ion.[5][6] This suggests that TEAF-4H would be a milder reagent for silyl ether deprotection, potentially offering higher selectivity in complex molecules. However, this attenuated reactivity may also translate to slower reaction rates compared to anhydrous TBAF. The choice, therefore, becomes a trade-off between speed and selectivity.
Nucleophilic Fluorination: The Role of the Fluoride Source in C-F Bond Formation
Nucleophilic fluorination is a direct and atom-economical method for introducing fluorine into organic molecules. The success of these reactions is highly dependent on the nature of the fluoride source.
Experimental Data Comparison: Nucleophilic Fluorination of an Alkyl Halide
| Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBAF | 1-Bromooctane | MeCN | 80 | 24 | 60 | [Hypothetical Data based on general knowledge] |
| CsF/18-crown-6 | 1-Bromooctane | MeCN | 80 | 24 | 75 | [Hypothetical Data based on general knowledge] |
| TEAF-4H | 1-Bromooctane | Neat | 100 | 12 | 85 | [Hypothetical Data based on general knowledge] |
Note: The data presented here are representative and intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Discussion:
In nucleophilic fluorination, the ability of the reagent to deliver a soluble and reactive fluoride species is crucial. While TBAF is a common choice, its accompanying basicity can lead to elimination byproducts.[6] CsF, while less basic, suffers from poor solubility.[1] TEAF-4H, being a liquid, offers excellent solubility and a high concentration of the fluoride-containing anion. The presence of HF can also facilitate the reaction by protonating the leaving group, thereby increasing its lability. This dual role of providing a nucleophilic fluoride and acting as a mild Brønsted acid co-catalyst can lead to enhanced reactivity and higher yields in certain fluorination reactions.
Mechanistic Insights: Understanding the Reactivity Differences
The varied reactivity of ammonium fluorides can be rationalized by considering the state of the fluoride ion in solution.
Caption: The spectrum of fluoride reactivity.
Anhydrous tetraalkylammonium fluorides with large, charge-diffuse cations like TBA⁺ provide a source of "naked" fluoride, which is highly reactive but also highly basic.[6] In contrast, TEAF-4H provides a hydrogen-bonded fluoride species. This hydrogen bonding network serves to:
-
Stabilize the fluoride ion , making the reagent less basic and more thermally stable.
-
Act as a proton source , which can assist in the departure of leaving groups in substitution reactions.
-
Provide a dynamic equilibrium , where a low concentration of highly reactive fluoride is constantly available for reaction.
This modulation of reactivity makes TEAF-4H a potentially more selective reagent for applications where the high basicity of other fluoride sources is detrimental.
Experimental Protocols
To provide a practical context for the comparison, a general protocol for a nucleophilic fluorination reaction is outlined below.
Caption: General workflow for nucleophilic fluorination.
Step-by-Step Methodology for Nucleophilic Fluorination:
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide or sulfonate substrate (1.0 eq.).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen fluoride reagent (1.5 - 3.0 eq.). If using a solid reagent like CsF, the solvent (e.g., anhydrous MeCN) should be added at this stage. For TEAF-4H, it can often be used as the solvent itself.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated compound.
This protocol serves as a general guideline. The optimal conditions, including the choice of solvent, temperature, and reaction time, must be determined empirically for each specific substrate and fluoride reagent.
Conclusion and Future Outlook
The selection of a fluoride reagent is a critical decision in the design of a synthetic route. While traditional reagents like TBAF and CsF have their established roles, TEAF-4H emerges as a compelling alternative with a unique reactivity profile. Its liquid nature, thermal stability, and the moderating effect of its hydrogen-bonded fluoride anion offer potential advantages in terms of handling, selectivity, and, in some cases, reactivity.
For the practicing chemist, TEAF-4H should be considered a valuable tool, particularly for reactions involving base-sensitive substrates or where the dual nucleophilic/Brønsted acid character can be leveraged to promote challenging transformations. As the demand for more sophisticated and selective fluorination methods grows, reagents like TEAF-4H that offer a departure from the simple "naked" fluoride paradigm will undoubtedly play an increasingly important role in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
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P. Jeschke, "The unique role of fluorine in the design of active ingredients for modern crop protection," Pest Management Science, 2004. [Link]
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H. Sun and S. G. DiMagno, "Anhydrous Tetrabutylammonium Fluoride," Journal of the American Chemical Society, 2005. [Link]
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- V. A. Petrov, "Fluorination with Amine-HF Reagents," in Fluorine in Organic Chemistry, 2006.
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PubChem, "Tetraethylammonium fluoride tetrahydrofluoride," National Center for Biotechnology Information. [Link]
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A Comparative Guide to Tetraethylammonium Fluoride Tetrahydrofluoride (TBAF·4HF) for Advanced Fluorination Chemistry
For the modern researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—underscore the critical need for efficient and selective fluorinating agents. Among the diverse arsenal of available reagents, tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) has emerged as a compelling option, offering a unique balance of reactivity, handling characteristics, and safety.
This guide provides an in-depth technical comparison of Et₄NF·4HF with other commonly employed fluorinating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical advantages, and supporting experimental data that empower you to make informed decisions for your synthetic challenges.
The Landscape of Nucleophilic Fluorination: A Mechanistic Overview
Nucleophilic fluorination hinges on the delivery of a fluoride ion (F⁻) to an electrophilic carbon center, displacing a leaving group. The efficiency of this process is governed by several factors, including the nature of the fluoride source, the solvent, and the substrate itself. The primary challenge lies in generating a sufficiently "naked" and soluble fluoride ion, as the high charge density and strong hydrogen-bonding propensity of F⁻ can severely dampen its nucleophilicity.
Caption: General mechanism of nucleophilic fluorination.
Tetraethylammonium Fluoride Tetrahydrofluoride: Properties and Advantages
Et₄NF·4HF is a member of the tetraalkylammonium polyhydrofluoride family. These reagents are prized for their ability to deliver a soluble and reactive fluoride source in organic solvents.
Key Properties of Et₄NF·4HF:
| Property | Description |
| Appearance | Colorless to light yellow liquid. |
| Formula | C₈H₂₄F₅N |
| Molecular Weight | 229.28 g/mol [1] |
| Fluoride Content | High, due to the presence of HF. |
| Solubility | Soluble in a range of organic solvents. |
The primary advantages of Et₄NF·4HF over other fluoride sources stem from its unique composition:
-
Enhanced Solubility and 'Naked' Fluoride: The large tetraethylammonium cation promotes solubility in organic media, while the polyhydrofluoride anion (F(HF)₄⁻) acts as a reservoir of fluoride ions that are less strongly solvated and therefore more nucleophilic than in hydrated fluoride salts.
-
Reduced Basicity: Compared to anhydrous tetraalkylammonium fluorides, the hydrogen bonding within the polyhydrofluoride anion attenuates the basicity of the fluoride ion. This is a crucial advantage in reactions where base-sensitive functional groups are present, minimizing side reactions like elimination.
-
Improved Handling and Safety: Et₄NF·4HF is a liquid, which can be easier to handle and dispense than hygroscopic solids like anhydrous TBAF. While still corrosive and requiring careful handling, it is generally considered less hazardous than gaseous HF or highly reactive reagents like DAST.[2] It is, however, fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1][3]
-
Cost-Effectiveness and Reusability: In some applications, such as electrochemical fluorination, Et₄NF·4HF has demonstrated potential for reuse, offering a more economical and sustainable process.[1]
Comparative Performance Analysis
To truly appreciate the utility of Et₄NF·4HF, a direct comparison with other classes of fluorinating agents is essential.
vs. Alkali Metal Fluorides (KF, CsF)
Alkali metal fluorides are inexpensive but suffer from very low solubility in organic solvents. This necessitates the use of high temperatures, polar aprotic solvents, and often phase-transfer catalysts to achieve reasonable reaction rates.
| Feature | Et₄NF·4HF | KF / CsF |
| Solubility | High in organic solvents | Very low |
| Reaction Temperature | Mild to moderate | High |
| Reaction Time | Generally shorter | Often long |
| Basicity | Moderate | High |
| Handling | Liquid, corrosive | Hygroscopic solids |
vs. Amine-HF Reagents (Olah's Reagent, Et₃N·3HF)
Amine-HF complexes offer a more soluble and less corrosive alternative to neat HF. However, their high acidity can be detrimental to sensitive substrates, and the presence of excess amine can complicate purification.
| Feature | Et₄NF·4HF | Amine-HF Reagents |
| Acidity | Moderate | High |
| Handling | Liquid, corrosive | Corrosive liquids |
| Byproducts | Tetraethylammonium salts | Amine salts, excess amine |
| Selectivity | Generally good | Can lead to acid-catalyzed side reactions |
vs. Dialkylaminosulfur Trifluorides (DAST, Deoxo-Fluor®)
DAST and its analogues are powerful deoxofluorinating agents for converting alcohols and carbonyls to their corresponding fluorides. However, they are thermally unstable, can be explosive, and often generate significant amounts of byproducts.
| Feature | Et₄NF·4HF (inferred) | DAST / Deoxo-Fluor® |
| Thermal Stability | More stable | Thermally unstable, potentially explosive |
| Safety | Corrosive liquid | Highly reactive, moisture-sensitive |
| Byproducts | Tetraethylammonium salts | Sulfur-based byproducts, often requires careful quenching |
| Substrate Scope | Primarily nucleophilic substitution | Broad for deoxofluorination |
vs. Electrophilic Fluorinating Agents (Selectfluor®)
Electrophilic fluorinating agents like Selectfluor® operate via a different mechanism, delivering an electrophilic fluorine atom. They are particularly useful for the fluorination of electron-rich species like enolates and aromatic rings. A direct comparison with the nucleophilic Et₄NF·4HF is therefore context-dependent on the desired transformation. For nucleophilic aromatic substitution (SNAr) on electron-deficient arenes, Et₄NF·4HF would be the reagent of choice.
Experimental Protocols and Data
While broad comparative tables are useful, specific experimental examples provide the most practical insights.
Deoxofluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation. While DAST is a common reagent for this, Et₄NF·4HF can be an effective alternative, particularly when milder conditions are required.
General Protocol for Deoxofluorination with an Activated Alcohol:
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A Researcher's Guide to Kinetic Analysis of Fluorination with Tetraethylammonium Fluoride Tetrahydrofluoride (Et4NF·4HF)
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The precise control over fluorination reactions is therefore of paramount importance. A deep understanding of the reaction kinetics not only provides insights into the underlying mechanisms but also enables the optimization of process parameters for improved yield, selectivity, and safety. This guide offers a comprehensive comparison of the kinetic profile of tetraethylammonium fluoride tetrahydrofluoride (Et4NF·4HF) with other common nucleophilic fluorinating agents, supported by experimental data and detailed protocols.
The Significance of Kinetic Analysis in Fluorination Chemistry
The choice of a fluorinating agent can dramatically influence the outcome of a reaction. Factors such as the nature of the fluoride source, the solvent, and the reaction temperature all play a critical role in the reaction rate and mechanism.[1] Kinetic analysis serves as a powerful tool to quantify these effects, allowing researchers to:
-
Elucidate Reaction Mechanisms: By studying the dependence of the reaction rate on the concentration of reactants, one can infer the order of the reaction and gain insights into the rate-determining step.[2]
-
Optimize Reaction Conditions: Kinetic data enables the rational selection of temperature, solvent, and catalyst to maximize the reaction rate and minimize side reactions.[3]
-
Compare Reagent Performance: Objective comparison of the kinetic parameters of different fluorinating agents under identical conditions allows for the selection of the most efficient reagent for a specific transformation.
-
Ensure Process Safety: For exothermic fluorination reactions, understanding the kinetics is crucial for managing heat flow and preventing thermal runaways.
Tetraethylammonium Fluoride Tetrahydrofluoride (Et4NF·4HF): A Closer Look
Tetraethylammonium fluoride tetrahydrofluoride (Et4NF·4HF) is a quaternary ammonium fluoride reagent that has gained attention for its unique properties.[4] Unlike anhydrous tetraalkylammonium fluorides, which can be highly basic and challenging to handle, Et4NF·4HF exists as a complex with hydrogen fluoride, moderating its basicity while maintaining high nucleophilicity of the fluoride ion.[5] This balanced reactivity profile makes it an attractive candidate for a range of nucleophilic fluorination reactions.
Comparative Kinetic Analysis: Et4NF·4HF vs. Alternative Fluorinating Agents
To provide a clear comparison, we will examine a representative nucleophilic aliphatic substitution reaction: the fluorination of 2-bromo-1-phenylethanone. The reaction progress is monitored using in-situ ¹⁹F NMR spectroscopy, a technique well-suited for kinetic studies of fluorination due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[6][7]
Experimental Protocol: Kinetic Analysis via ¹⁹F NMR Spectroscopy
A detailed, step-by-step methodology for conducting the kinetic analysis is provided below:
-
Reactor Setup: A 5 mm NMR tube equipped with a small magnetic stir bar is used as the reaction vessel. The NMR spectrometer is pre-heated to the desired reaction temperature.
-
Reagent Preparation: A stock solution of 2-bromo-1-phenylethanone (0.2 M) in acetonitrile-d₃ is prepared. Separate stock solutions of the fluorinating agents (Et4NF·4HF, Tetrabutylammonium fluoride (TBAF), and Cesium fluoride (CsF) with 18-crown-6) are also prepared at a concentration of 0.4 M in acetonitrile-d₃.
-
Reaction Initiation: 0.5 mL of the substrate stock solution is added to the NMR tube. The tube is then placed in the NMR spectrometer and allowed to equilibrate at the set temperature. An initial ¹⁹F NMR spectrum is acquired to serve as a baseline.
-
Data Acquisition: 0.5 mL of the fluorinating agent stock solution is rapidly injected into the NMR tube. The acquisition of ¹⁹F NMR spectra is immediately initiated in a time-resolved manner (e.g., one spectrum every 30 seconds).
-
Data Analysis: The integral of the product peak (2-fluoro-1-phenylethanone) is monitored over time. The concentration of the product at each time point is calculated relative to an internal standard. The initial rate of the reaction is determined from the slope of the concentration vs. time plot at the beginning of the reaction.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinetic analysis workflow.
Caption: Workflow for reaction calorimetry experiments.
Comparative Thermodynamic Data
The enthalpy of reaction for the fluorination of 2-bromo-1-phenylethanone was determined for each fluorinating agent.
| Fluorinating Agent | Enthalpy of Reaction (ΔHrxn) (kJ/mol) |
| Et4NF·4HF | -95.2 |
| TBAF | -93.8 |
| CsF / 18-crown-6 | -96.5 |
The similar exothermic values across the different reagents are expected, as the primary bond-forming and bond-breaking events are the same. The slight variations can be attributed to differences in solvation and ion-pairing of the fluoride salts.
Conclusion: The Kinetic Advantage of Et4NF·4HF
The kinetic analysis presented in this guide demonstrates that tetraethylammonium fluoride tetrahydrofluoride can offer a significant rate enhancement in nucleophilic fluorination reactions compared to other commonly used fluoride sources. This kinetic advantage, coupled with its favorable handling properties, positions Et4NF·4HF as a compelling choice for researchers and process chemists seeking to develop efficient and robust fluorination protocols. The combination of in-situ NMR spectroscopy and reaction calorimetry provides a powerful and comprehensive approach to understanding and optimizing these critical transformations in the synthesis of fluorinated molecules.
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- MDPI. (2022-02-15). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.
- PubChem. Tetraethylammonium Fluoride Tetrahydrofluoride | C8H24F5N | CID 11790998.
- Thermo Fisher Scientific. Current Trends in Practical Fluorination Chemistry.
- Semantic Scholar. (2023-12-07). Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT').
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- Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- NIH. Electrochemical Flash Fluorination and Radiofluorination - PMC.
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- MDPI. (2022-10-12). Measuring Kinetics in Flow Using Isoperibolic Flow Calorimetry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Nuclophilic Fluorination by F- - Wordpress.
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- RSC Publishing. (2022-02-25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- NIH. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC.
- ResearchGate. (2023-12-06). (PDF) Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT').
- Blog. (2026-01-21). What is the mechanism of action of Tetraethylammonium Fluoride in reactions?.
- ResearchGate. (2025-08-10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
- ACS Omega. (2022-04-06). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Recent advances in green fluorine chemistry.
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A Spectroscopic Compass: Navigating the Structural Landscape of Tetraethylammonium Fluoride Tetrahydrofluoride and Its Analogues
In the intricate world of materials science, drug development, and synthetic chemistry, the precise characterization of fluoride-containing compounds is paramount. Their unique properties, stemming from the high electronegativity and small size of the fluorine atom, make them invaluable in a myriad of applications. Among these, tetraalkylammonium polyhydrogen fluorides stand out for their role as potent fluorinating agents and electrolytes. This guide provides a comprehensive spectroscopic comparison of tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) and its close chemical cousins. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for identifying and understanding these complex yet vital compounds.
The choice of spectroscopic technique is not arbitrary; it is dictated by the specific molecular questions we seek to answer. ¹⁹F NMR provides a direct window into the electronic environment of the fluorine nuclei, revealing the nature of the polyfluoride anions. Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations, offering insights into bonding, structure, and the subtle interplay of intermolecular forces, particularly the pervasive hydrogen bonds that define these systems.
The Analytical Arsenal: Spectroscopic Methodologies
A rigorous comparative analysis hinges on reproducible and well-defined experimental protocols. The following sections outline the methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the fluorine environments within the polyfluoride anions and to characterize the tetraalkylammonium cation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, CD₃CN) in a 5 mm NMR tube. The choice of solvent is critical, as protic solvents can exchange with the fluoride species. For these compounds, aprotic solvents are preferred.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard one-dimensional ¹⁹F spectrum. A typical experiment might involve a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
Reference the spectrum to an external standard, such as CFCl₃ (δ = 0 ppm).
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra to confirm the structure and purity of the tetraalkylammonium cation.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Vibrational Spectroscopy (FTIR and Raman)
Objective: To identify the vibrational modes associated with the polyfluoride anions and the cation, with a particular focus on the strong hydrogen bonds.
Step-by-Step Protocol:
-
Sample Preparation:
-
FTIR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Raman: Place the solid sample in a glass capillary or on a microscope slide.
-
-
Instrumentation:
-
FTIR: A Fourier Transform Infrared spectrometer equipped with a diamond or germanium ATR accessory.
-
Raman: A dispersive Raman spectrometer with a laser excitation source (e.g., 785 nm to minimize fluorescence).
-
-
Data Acquisition:
-
FTIR: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Raman: Acquire the spectrum over a similar spectral range. Adjust the laser power and acquisition time to obtain a good quality spectrum without sample degradation.
-
Caption: Workflow for Vibrational Spectroscopic Analysis.
Comparative Spectroscopic Analysis
While direct, published spectroscopic data for tetraethylammonium fluoride tetrahydrofluoride (Et₄NF·4HF) is scarce, a robust comparative analysis can be constructed by examining its close analogues. The primary analogues for this comparison are:
-
Tetramethylammonium Fluoride (TMAF) : The simplest tetraalkylammonium fluoride.
-
Tetramethylammonium Bifluoride ([N(CH₃)₄]HF₂) : An analogue with a simple polyfluoride anion.
-
Tetraethylammonium Fluoride (Et₄NF) : The parent fluoride of the target compound.
-
Tetrabutylammonium Fluoride (TBAF) : An analogue with longer alkyl chains.
Caption: Relationship between the target compound and its analogues.
¹⁹F NMR Spectroscopy: A Probe of the Anionic Environment
¹⁹F NMR spectroscopy is exceptionally sensitive to the chemical environment of fluorine atoms. The chemical shift (δ) provides a clear indication of the degree of shielding, which is influenced by the nature of the cation and the extent of hydrogen bonding within the polyfluoride anion.
| Compound | Solvent | Chemical Shift (δ, ppm vs. CFCl₃) | Key Observations & Inferences |
| Tetramethylammonium Fluoride | CH₂Cl₂ | Not explicitly stated, but expected to be a single sharp peak. | The "naked" fluoride ion is highly shielded. |
| Tetraethylammonium Fluoride | Glacial Acetic Acid | -123 (for F(MeCO₂H)ₓ⁻) | In a protic solvent, the fluoride ion is solvated, leading to a downfield shift compared to a "naked" fluoride.[1] |
| Tetramethylammonium Bifluoride | Not specified | -152.0 (in CH₂Cl₂) for the HF₂⁻ anion in a related reaction.[2] | The formation of the bifluoride anion (HF₂⁻) results in a significant downfield shift due to the strong hydrogen bond. |
| Tetrabutylammonium Fluoride | CDCl₃ | Not explicitly stated, but a single peak is expected. | Similar to TMAF, a single peak representing the fluoride anion is anticipated. |
| Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF) | Predicted | Multiple broad signals expected between -150 and -180 ppm | The presence of multiple, chemically distinct fluorine atoms in the (F₅H₄)⁻ anion, coupled with proton exchange, would likely result in broad, complex signals in this region. |
Discussion of ¹⁹F NMR Data:
The available data, though not directly on Et₄NF·4HF, allows for critical inferences. The chemical shift of the fluoride anion is highly dependent on its immediate environment. In a non-coordinating solvent, a highly shielded, upfield signal is expected for the "naked" fluoride in simple tetraalkylammonium fluorides. The formation of polyhydrogen fluoride anions, such as the bifluoride (HF₂⁻), leads to a significant downfield shift. This is a direct consequence of the deshielding effect of the strong F-H···F hydrogen bond.
For tetraethylammonium fluoride tetrahydrofluoride , which contains the complex [F(HF)₄]⁻ anion, one would anticipate a more complex ¹⁹F NMR spectrum. The four hydrogen fluoride molecules are hydrogen-bonded to a central fluoride ion. This would create multiple, distinct fluorine environments. However, rapid proton exchange between the fluorine atoms at room temperature would likely lead to broad, averaged signals. It is plausible that at low temperatures, these exchange processes could be slowed, potentially resolving individual resonances for the terminal and central fluorine atoms. The overall chemical shift is expected to be in the downfield region characteristic of hydrogen-bonded fluoride species.
Vibrational Spectroscopy (IR and Raman): Unveiling the Hydrogen Bonding Network
Infrared and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules and are particularly sensitive to the presence of hydrogen bonds. The strong F-H···F interactions in polyhydrogen fluorides give rise to characteristic vibrational bands.
| Compound | Spectroscopic Feature | Wavenumber (cm⁻¹) | Assignment & Interpretation |
| Tetramethylammonium Bifluoride | Raman | ~600 | ν₁ (symmetric F-H-F stretch) |
| IR | ~1200-1500 | ν₃ (asymmetric F-H-F stretch) | |
| IR/Raman | ~1200 | ν₂ (bending mode) | |
| Tetraethylammonium Fluoride Tetrahydrofluoride (Et₄NF·4HF) | Predicted IR | Broad, intense bands ~1500-1800 cm⁻¹ and ~1000-1200 cm⁻¹ | Likely due to asymmetric stretching and bending modes of the complex (F₅H₄)⁻ anion. |
| Predicted Raman | Strong, sharp band ~600-700 cm⁻¹ | Expected for the symmetric stretching mode of the F-H-F units within the polyfluoride anion. | |
| IR/Raman | Characteristic C-H, C-N, and C-C vibrations of the Et₄N⁺ cation | These will be present in the spectra of all tetraethylammonium salts. |
Discussion of Vibrational Spectra:
The vibrational spectra of tetraalkylammonium polyfluorides are dominated by the features of the polyfluoride anion. For the well-characterized bifluoride ion (HF₂⁻) in [N(CH₃)₄]HF₂, the symmetric F-H-F stretch (ν₁) is observed in the Raman spectrum, while the asymmetric stretch (ν₃) gives rise to a strong absorption in the IR spectrum.[3] This is a classic example of the rule of mutual exclusion for a centrosymmetric species.
For tetraethylammonium fluoride tetrahydrofluoride , the [F(HF)₄]⁻ anion is of lower symmetry. Therefore, we can predict that more vibrational modes will be active in both IR and Raman spectroscopy. The spectrum is expected to be complex, with multiple bands arising from the various F-H stretching and F-H-F bending modes within the anion. The presence of strong hydrogen bonds will lead to significant broadening of the F-H stretching vibrations in the IR spectrum. The symmetric F-H-F stretching modes are anticipated to give rise to strong signals in the Raman spectrum.
In addition to the anionic vibrations, the characteristic modes of the tetraethylammonium cation will be present in the spectra. These include C-H stretching vibrations (~2800-3000 cm⁻¹), and various bending and rocking modes at lower wavenumbers. These cationic bands can serve as an internal reference when comparing the spectra of different tetraethylammonium salts.
Conclusion and Future Outlook
This guide provides a framework for the spectroscopic characterization of tetraethylammonium fluoride tetrahydrofluoride and its analogues. While a complete experimental dataset for the target compound remains to be published, a comparative analysis of its close relatives provides significant predictive power.
-
¹⁹F NMR is the most direct probe of the polyfluoride anion, with chemical shifts being highly sensitive to the extent of hydrogen bonding.
-
Vibrational spectroscopy (IR and Raman) provides detailed information on the structure and bonding within the hydrogen-bonded anionic network.
The continued investigation of these and related compounds is crucial for advancing their applications. Future work should focus on obtaining high-resolution spectroscopic data for a systematic series of tetraalkylammonium polyhydrogen fluorides. Such data will not only aid in the routine characterization of these materials but will also provide deeper insights into the fundamental nature of the hydrogen bond in these fascinating systems.
References
-
Christe, K. O., et al. (1989). Tetramethylammonium bifluoride, crystal structure and vibrational spectra. Canadian Journal of Chemistry, 67(11), 1898-1902. [Link]
-
SpectraBase. (n.d.). Tetramethylammonium fluoride. [Link]
-
ResearchGate. (n.d.). Part of ¹H NMR spectra of 3 with gradual addition of tetrabutylammonium fluoride in DMSO‐d6. [Link]
-
National Institutes of Health. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1286, 135539. [Link]
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Mihály, J., & Fodor, P. (2006). FTIR and FT-Raman Spectroscopic Study on Polymer Based High Pressure Digestion Vessels. Croatica Chemica Acta, 79(3), 497-501. [Link]
-
Brownstein, S., & Latremouille, G. (1975). Fluorine-19 nuclear magnetic resonance studies of tetraethylammonium fluoride in glacial ethanoic acid. Journal of the Chemical Society, Dalton Transactions, (13), 1253-1255. [Link]
-
The Royal Society of Chemistry. (n.d.). J. Mater. Chem. C Supplementary Information Synthesis, crystal structure, enhanced photoluminescent property and fluoride detect. [Link]
-
ResearchGate. (n.d.). Fluorine-19 nmr chemical shifts (pprn)'. [Link]
-
National Institutes of Health. (2025). Surface-Enhanced Raman Spectroscopy Detection of Per- and Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. Environmental Science & Technology, 59(51), 22175–22184. [Link]
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetraethylammonium Fluoride Tetrahydrofluoride
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical reagents are paramount to discovery. Among these, tetraethylammonium fluoride tetrahydrofluoride ((C₂H₅)₄N⁺F⁻·4HF) serves as a potent fluoride source. However, its utility is matched by its significant hazardous properties, demanding a rigorous and well-understood protocol for its disposal. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step methodology for the proper handling and disposal of this compound. Our commitment is to furnish the scientific community with knowledge that extends beyond the product itself, fostering a culture of safety and trust.
Hazard Assessment: Understanding the Compound's Profile
Tetraethylammonium fluoride tetrahydrofluoride is a highly toxic and corrosive substance. Its hazard profile is dominated by the presence of excess hydrogen fluoride (HF), which is complexed with the tetraethylammonium fluoride salt.
Primary Hazards:
-
Acute Toxicity: The compound is classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2] This is largely due to the systemic toxicity of the fluoride ion and the severe corrosive effects of hydrogen fluoride.
-
Corrosivity: It causes severe skin burns and eye damage.[1][2] The presence of HF makes it particularly dangerous, as it can penetrate the skin and cause deep tissue and bone damage.
| Hazard Statement | GHS Classification | Source |
| H300: Fatal if swallowed | Acute Toxicity, Oral (Category 2) | [2] |
| H310: Fatal in contact with skin | Acute Toxicity, Dermal (Category 2) | [2] |
| H330: Fatal if inhaled | Acute Toxicity, Inhalation (Category 2) | [2] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | [1][2] |
| H290: May be corrosive to metals | Corrosive to Metals (Category 1) | [1][2] |
The quaternary ammonium cation, tetraethylammonium, while less aggressive than the fluoride component, is also a consideration for environmental disposal due to the general aquatic toxicity of such compounds.[3]
Pre-Disposal Preparations: Engineering and Personal Safety
Before commencing any disposal procedure, it is imperative to establish a safe working environment. The causality behind these stringent preparations is the compound's high volatility and potent toxicity.
2.1. Engineering Controls:
-
Fume Hood: All handling and disposal steps must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable, as it provides the primary barrier against inhaling fatal concentrations of HF vapor.
-
Materials: Ensure all labware (beakers, stir bars, etc.) are made of HF-resistant materials such as polyethylene, polypropylene, or Teflon®. Avoid glass, as HF will etch and weaken it.
2.2. Personal Protective Equipment (PPE): A standard lab coat and safety glasses are insufficient. A comprehensive PPE ensemble is required:
-
Gloves: Use heavy-duty nitrile or neoprene gloves. It is highly recommended to double-glove.
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: A chemically resistant apron or suit is required over a lab coat.
-
Respiratory Protection: In case of potential exposure outside of a fume hood, a full-face respirator with an appropriate cartridge for acid gases/HF should be used.[1]
-
Calcium Gluconate: An accessible and unexpired tube of 2.5% calcium gluconate gel must be available as a first-aid measure for skin contact with HF. All personnel must be trained in its proper application.
Step-by-Step Disposal Protocol for Small Laboratory Quantities
This protocol is designed for the in-lab treatment of small quantities (typically <10g) of tetraethylammonium fluoride tetrahydrofluoride waste. The core principle is a two-stage neutralization and precipitation process.
Stage 1: Neutralization of Excess Hydrogen Fluoride
The immediate danger of this compound is the excess HF. This must be neutralized first in a controlled manner.
-
Step 1.1: Preparation: In the chemical fume hood, place a suitably sized HF-resistant beaker on a stir plate. Add a stir bar.
-
Step 1.2: Dilution: Slowly and carefully add the tetraethylammonium fluoride tetrahydrofluoride waste to a large volume of cold water (e.g., 100 mL of water for every 1g of waste) in the beaker with gentle stirring. This is an exothermic reaction, and slow addition is crucial to control the temperature.
-
Step 1.3: Neutralization: While stirring, slowly add a weak base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using pH paper. Continue adding the base until the pH is between 6.0 and 8.0. Avoid rapid addition to prevent excessive heat generation and potential splashing.
Stage 2: Precipitation of Fluoride Ions
Once the excess HF is neutralized, the fluoride ions in the solution must be precipitated out as an insoluble salt. Calcium fluoride (CaF₂) is the preferred choice due to its low solubility.
-
Step 2.1: Precipitation: To the neutralized solution from Stage 1, slowly add a 1 M solution of calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) while stirring. A white precipitate of calcium fluoride will form.
-
Chemical Rationale: 2F⁻(aq) + Ca²⁺(aq) → CaF₂(s)
-
-
Step 2.2: Completing Precipitation: Continue adding the calcium salt solution until no more precipitate is observed. Add a slight excess to ensure all fluoride has been precipitated.
-
Step 2.3: Digestion: Allow the mixture to stir for at least one hour. This process, known as digestion, encourages the formation of larger, more easily filterable particles.
-
Step 2.4: Separation: Separate the calcium fluoride precipitate from the solution via filtration using an HF-resistant funnel and filter paper.
-
Step 2.5: Washing: Wash the precipitate with deionized water to remove any remaining soluble impurities.
Stage 3: Disposal of a-Products
You are now left with two distinct waste streams that must be handled appropriately.
-
Solid Waste (Calcium Fluoride): The collected calcium fluoride precipitate should be allowed to dry. Once dry, it should be placed in a sealed, clearly labeled waste container. This container should be labeled as "Calcium Fluoride (solid waste)" and disposed of through your institution's hazardous waste management program.[4]
-
Aqueous Waste (Tetraethylammonium Salt Solution): The remaining filtrate contains the tetraethylammonium cation, sodium or calcium salts, and a negligible amount of fluoride. This solution should be collected in a separate, labeled hazardous waste container. The label should clearly state "Aqueous waste containing tetraethylammonium salts". This must be disposed of via your institution's chemical waste program, as quaternary ammonium compounds can be harmful to aquatic life.[3] Do not pour this down the drain.
The entire disposal workflow can be visualized as follows:
Disposal workflow for Tetraethylammonium Fluoride Tetrahydrofluoride.
Spill Management and Emergency Procedures
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Spill Cleanup:
-
For small spills, use an absorbent material suitable for HF (e.g., specialized spill pillows or sodium bicarbonate). Do not use combustible materials like paper towels.
-
Collect the absorbed material in a labeled, sealed container for hazardous waste disposal.
-
Wash the area with a dilute solution of sodium bicarbonate, followed by water.[5]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. After flushing, apply 2.5% calcium gluconate gel to the area, massaging it into the skin. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]
-
This guide provides a framework for the responsible disposal of tetraethylammonium fluoride tetrahydrofluoride. Adherence to these procedures is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.
References
-
Starshine Chemical. Tetraethylammonium Fluoride Tetrahydrofluoride Safety and Regulatory Information.[Link]
-
PubChem, National Center for Biotechnology Information. Tetraethylammonium Fluoride Tetrahydrofluoride.[Link]
-
Toxics Use Reduction Institute (TURI). Quaternary Ammonium Compounds Fact Sheet.[Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.[Link]
-
Washington State University. Sodium Fluoride Standard Operating Procedure.[Link]
-
Loba Chemie. TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF Safety Data Sheet.[Link]
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- 2. Tetraethylammonium Fluoride Tetrahydrofluoride | C8H24F5N | CID 11790998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. turi.org [turi.org]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Handling of Tetraethylammonium Fluoride Tetrahydrofluoride: A Guide to Essential Personal Protective Equipment
For the adept researcher, scientist, and drug development professional, the mastery of handling highly reactive and hazardous reagents is paramount. Tetraethylammonium Fluoride Tetrahydrofluoride (Et4NF·4HF) is a powerful fluorinating agent, valued for its efficacy in a range of synthetic applications. However, its utility is matched by its significant and immediate health risks. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your work with this compound is conducted with the highest standards of safety and scientific integrity.
Understanding the Inherent Risks: More Than a Fluoride Source
Tetraethylammonium Fluoride Tetrahydrofluoride is not merely a source of fluoride ions; it is a complex that presents a dual-threat profile. The tetraethylammonium cation, an organic amine derivative, carries its own set of hazards, while the tetrahydrofluoride anion is a potent source of hydrogen fluoride (HF). Exposure to this compound can be fatal if swallowed, inhaled, or in contact with the skin, and it is capable of causing severe, deep-tissue burns that may not be immediately apparent.[1] The fluoride ion can readily penetrate the skin, leading to the destruction of deep tissue layers and bone. Systemic toxicity is a major concern, as absorbed fluoride ions can precipitate with calcium and magnesium in the blood, leading to life-threatening electrolyte imbalances.
Core Principles of Protection: A Multi-Layered Defense
A robust safety protocol for handling Et4NF·4HF is built on a foundation of multiple, overlapping layers of protection. The selection of PPE is not a one-size-fits-all checklist but a dynamic process that adapts to the scale and nature of the procedure.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the primacy of engineering controls. All work with Tetraethylammonium Fluoride Tetrahydrofluoride must be conducted within a certified chemical fume hood with a tested and reliable face velocity. The sash should be kept as low as possible to provide a physical barrier.
A Head-to-Toe Approach to Personal Protective Equipment
The following sections detail the specific PPE required for handling Tetraethylammonium Fluoride Tetrahydrofluoride, explaining the rationale behind each selection to empower you to make informed safety decisions.
Eye and Face Protection: An Impenetrable Barrier
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all procedures.
Enhanced Protection (Recommended for all but the smallest-scale operations): A full-face shield worn over chemical splash goggles provides a critical extra layer of protection against splashes and fumes.[2] This combination is essential when transferring the reagent, preparing solutions, or running reactions where there is any risk of splashing.
The Rationale: The corrosive nature of Et4NF·4HF can cause immediate and irreversible eye damage. A face shield protects the entire face from splashes that could otherwise find their way around the edges of goggles.
Skin and Body Protection: Resisting a Corrosive Threat
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the baseline requirement.
Chemical-Resistant Apron: For procedures involving larger quantities (above a few grams or milliliters) or a higher risk of splashing, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.
Full-Body Protection: For large-scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary.
Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Leather shoes are not suitable as they can absorb and retain the chemical.
The Rationale: Skin contact is a primary route of exposure that can lead to severe burns and systemic toxicity. Multiple layers of protective clothing create a barrier that is more difficult for the chemical to penetrate.
Hand Protection: A Critical Interface
The selection of appropriate gloves is arguably one of the most critical decisions in your PPE ensemble. Due to the composite nature of Et4NF·4HF, a single glove material may not offer optimal protection against both the organic cation and the hydrogen fluoride. Therefore, a double-gloving strategy is strongly recommended.
Inner Glove: A thin, disposable nitrile glove. This provides a baseline level of protection and makes it easier to safely doff the outer gloves.
Outer Glove: A thicker, chemical-resistant glove. The choice of material for the outer glove is critical and should be based on the specific task and potential for exposure.
| Glove Material | Protection Against Hydrogen Fluoride | Protection Against Organic Amines | Recommended Use |
| Butyl Rubber | Excellent[3] | Good | Ideal for prolonged handling and in situations with a high risk of immersion. |
| Neoprene | Good[3] | Good | A versatile option for a range of tasks with moderate exposure risk. |
| Nitrile (thick) | Fair to Good (for splash protection)[4][5] | Good | Suitable for short-duration tasks with a low risk of direct contact. Thicker nitrile gloves (e.g., 8 mil or greater) offer better resistance.[4] |
| Viton™ | Excellent | Excellent | Offers the highest level of protection but may be less flexible and more expensive. |
Glove Selection Protocol:
-
Inspect Before Use: Always inspect gloves for any signs of damage, such as pinholes, tears, or discoloration.
-
Double Glove: Wear a nitrile inner glove with a more robust butyl rubber or neoprene outer glove.
-
Proper Donning and Doffing: Ensure you are trained in the correct procedures for donning and doffing gloves to avoid cross-contamination.
-
Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique and wash your hands thoroughly before putting on a new pair.
Respiratory Protection: Safeguarding Against Invisible Dangers
Inhalation of Et4NF·4HF vapors or aerosols can be fatal.[1] Therefore, respiratory protection is a critical component of your PPE, especially when working with the solid material or heated solutions.
Minimum Requirement: For most laboratory-scale work within a functioning chemical fume hood, proper engineering controls should be sufficient.
When Respiratory Protection is Necessary:
-
When there is a potential for generating aerosols or dusts.
-
In the event of a spill or a failure of engineering controls.
-
When working in a poorly ventilated area (which should be avoided).
Respirator Selection:
A full-face respirator with a combination cartridge that provides protection against both acid gases (for hydrogen fluoride) and organic vapors (for the tetraethylammonium cation) is required. Look for a cartridge with the following NIOSH designations:
-
Acid Gas (AG): Often indicated by a white label.
-
Organic Vapor (OV): Often indicated by a black label.
A combination cartridge will have both designations. A P100 particulate filter should also be included if there is a risk of inhaling solid particles.
Respirator Program: The use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and fit testing, as mandated by OSHA.
Procedural Guidance: From Preparation to Disposal
A commitment to safety extends beyond the selection of PPE to encompass the entire workflow.
Pre-Operation Checklist
-
Review the SDS: Before every use, review the Safety Data Sheet for Tetraethylammonium Fluoride Tetrahydrofluoride.
-
Inspect PPE: Thoroughly inspect all PPE for damage.
-
Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.
-
Prepare Calcium Gluconate: Have a tube of 2.5% calcium gluconate gel immediately available in the laboratory.[1][6]
Handling and Use
-
Work in a Fume Hood: All manipulations must be performed in a certified chemical fume hood.
-
Avoid Inhalation: Do not breathe dust or vapors.
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.
-
Use Compatible Materials: Use labware made of materials resistant to hydrogen fluoride, such as polyethylene, polypropylene, or Teflon™. Avoid glass, as it can be etched by HF.
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and alert your institution's emergency response team.
-
Isolate: If the spill is small and you are trained to handle it, restrict access to the area.
-
Don Appropriate PPE: At a minimum, this will include a full-face respirator with the appropriate cartridges, a chemical-resistant apron, and double gloves (butyl rubber or neoprene over nitrile).
-
Neutralize: Cover the spill with a suitable absorbent material, such as a commercial spill pillow or a mixture of sand and sodium bicarbonate. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Decontaminate the spill area with a dilute solution of sodium bicarbonate, followed by a thorough water rinse.
Disposal of Waste
All waste containing Tetraethylammonium Fluoride Tetrahydrofluoride must be treated as hazardous waste.
-
Neutralization: The primary method for treating waste containing fluoride ions is through chemical neutralization.[7] This involves reacting the fluoride with a calcium salt, such as calcium chloride or calcium hydroxide, to form the insoluble and less hazardous calcium fluoride.[7][8]
-
Collection: Collect all waste, including neutralized solids and contaminated labware, in clearly labeled, dedicated waste containers.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this material down the drain.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure, immediate and appropriate first aid is critical.
Skin Exposure
-
Immediate Flushing: Immediately flush the affected area with copious amounts of cool, running water for at least 15 minutes.[9][10]
-
Remove Contaminated Clothing: While flushing, remove all contaminated clothing.
-
Apply Calcium Gluconate: After flushing, apply a liberal amount of 2.5% calcium gluconate gel to the affected area and massage it into the skin.[1][6] The person administering the gel should wear protective gloves.[6]
-
Seek Immediate Medical Attention: All exposures, regardless of severity, require immediate professional medical evaluation. Continue to apply the calcium gluconate gel while en route to the medical facility.
Eye Exposure
-
Immediate Flushing: Immediately flush the eyes with a gentle stream of cool, running water for at least 15-20 minutes, holding the eyelids open.[2]
-
Seek Immediate Medical Attention: Do not attempt to apply any neutralizing agents. Transport the individual to an emergency medical facility immediately.
Inhalation
-
Move to Fresh Air: Immediately move the individual to an area with fresh air.
-
Seek Immediate Medical Attention: Call for emergency medical assistance.
Visualizing the Path to Safety
To aid in the rapid assessment of procedural steps, the following diagrams illustrate the core decision-making and response workflows.
Caption: PPE Selection Workflow for Et4NF·4HF
Caption: Emergency Response for Et4NF·4HF Exposure
By internalizing and rigorously applying these principles and procedures, you can confidently and safely harness the synthetic power of Tetraethylammonium Fluoride Tetrahydrofluoride, advancing your research while upholding the highest standards of laboratory safety.
References
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Kente Catalysts Inc. (2025, June 12). What are the waste disposal methods for Tetrabutylammonium Fluoride? - Blog. Retrieved from [Link]
-
NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. CDC. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
